Ephos
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H55OP/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30/h15,20-27,29-30H,9-14,16-19H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAKNRLXSJBEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H55OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of EPhos Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of the EPhos ligand, a bulky, electron-rich phosphine ligand crucial for various palladium-catalyzed cross-coupling reactions. The document details a robust synthesis protocol, presents key quantitative data in a structured format, and illustrates the fundamental catalytic cycle in which this compound participates.
Introduction
The this compound ligand, also known as RuPhos, is chemically defined as 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl. It belongs to the class of Buchwald biaryl phosphine ligands, which are instrumental in advancing modern synthetic organic chemistry. These ligands are characterized by their steric bulk and electron-rich nature, properties that enhance the efficiency and scope of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. The unique structural features of this compound contribute to the stabilization of the palladium catalyst and facilitate key steps in the catalytic cycle, including oxidative addition and reductive elimination.[1][2] This guide offers a detailed protocol for its synthesis, enabling researchers to produce this valuable ligand in a laboratory setting.
This compound Ligand Synthesis Protocol
The synthesis of this compound can be accomplished through a one-pot procedure. The following protocol is adapted from established literature methods and provides a reliable route to the desired product.[3]
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1,3-Diisopropoxybenzene | C₁₂H₁₈O₂ | 194.27 | 1.5 g | 7.7 | 1.1 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 3.2 mL | 8.0 | 1.2 |
| 2-Bromochlorobenzene | C₆H₄BrCl | 191.45 | 0.8 mL | 6.8 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 3.1 mL | 7.7 | 1.1 |
| Chlorodicyclohexylphosphine | C₁₂H₂₂ClP | 232.73 | 1.5 mL | 6.8 | 1.0 |
| Dry Hexane | C₆H₁₄ | 86.18 | 16 mL | - | - |
| Dry Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 16 mL | - | - |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - | - |
Experimental Procedure
-
Initial Setup: An oven-dried 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser is sealed with a rubber septum and fitted with an argon inlet adapter. The flask is then evacuated and backfilled with argon three times to ensure an inert atmosphere.[3]
-
Formation of the Lithiated Intermediate: The reaction vessel is charged with 1,3-diisopropoxybenzene (1.5 g, 7.7 mmol), dry hexane (16 mL), and n-butyllithium (3.2 mL, 2.5 M solution in hexanes, 8.0 mmol). The reaction mixture is heated to reflux (bath temperature of 80 °C) for 2.5 hours.[3]
-
Coupling Reaction: While maintaining the reflux, neat 2-bromochlorobenzene (0.8 mL, 6.8 mmol) is added dropwise via syringe over 50 minutes with vigorous stirring. The resulting suspension is stirred at 80 °C for an additional hour. The reaction mixture is then cooled to room temperature. Gas chromatography (GC) analysis of a quenched aliquot can be performed to confirm the complete consumption of 2-bromochlorobenzene and the formation of 2-bromo-2',6'-diisopropoxybiphenyl.[3]
-
Phosphine Introduction: Dry THF (16 mL) is added to the reaction mixture, which is then cooled to -78 °C. n-Butyllithium (3.1 mL, 2.5 M solution in hexanes, 7.7 mmol) is added dropwise over 15 minutes, and the mixture is stirred at -78 °C for 1 hour. Neat chlorodicyclohexylphosphine (1.5 mL, 6.8 mmol) is then added via syringe.[3]
-
Workup and Purification: The reaction mixture is stirred at -78 °C for a period, after which it is allowed to warm to room temperature. The reaction is quenched, and the organic layer is separated. The crude product is obtained by concentrating the organic phase under reduced pressure. Recrystallization from ethanol yields the pure 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (this compound) as a white solid.[3] A typical yield for this synthesis is approximately 71%.[3]
Characterization Data
| Technique | Data |
| Melting Point | 123-124 °C[4] |
| ¹H NMR (400 MHz, C₆D₆) | δ: 7.53 (d, J = 7.6 Hz, 1H), 7.30-7.14 (m, 4H), 6.49 (d, J = 8.3 Hz, 2H), 4.22 (sept, J = 6.0 Hz, 2H), 1.93-1.62 (m, 12H), 1.41-1.14 (m, 10H), 1.12 (d, J = 6.0 Hz, 6H), 0.96 (d, J = 6.0 Hz, 6H) |
| ¹³C NMR (100 MHz, C₆D₆) | δ: 157.0, 144.7, 144.4, 137.8, 137.6, 132.4, 132.3, 131.9, 131.9, 126.4, 123.9, 123.9, 106.6, 70.3, 35.2, 35.0, 30.9, 30.8, 30.7, 30.6, 28.0, 28.0, 27.9, 27.3, 22.6, 22.3 |
| ³¹P NMR (121 MHz, C₆D₆) | δ: -8.84 |
| IR (neat, cm⁻¹) | 2919, 2848, 1594, 1461, 1447, 1380, 1246, 1135, 1113, 1061 |
| Elemental Analysis | Calculated for C₃₀H₄₃O₂P: C, 77.22; H, 9.29. Found: C, 77.22; H, 9.41 |
The Role of this compound in Catalysis: The Buchwald-Hartwig Amination Cycle
The this compound ligand is highly effective in palladium-catalyzed C-N cross-coupling reactions, famously known as the Buchwald-Hartwig amination. This reaction is a powerful tool for the synthesis of arylamines. The catalytic cycle illustrates the role of the palladium catalyst and the this compound ligand in facilitating this transformation.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. The application and synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl_Chemicalbook [chemicalbook.com]
- 4. 787618-22-8 CAS MSDS (2-DICYCLOHEXYLPHOSPHINO-2',6'-DIISOPROPOXYBIPHENYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The EPhos Ligand in Palladium-Catalyzed Cross-Coupling: A Deep Dive into Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
The development of sophisticated phosphine ligands has been a cornerstone in the advancement of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-heteroatom bonds with unprecedented efficiency and scope. Among these, the EPhos ligand, a member of the Buchwald family of biaryl monophosphine ligands, has emerged as a powerful tool, particularly in challenging C-N bond-forming reactions. This technical guide provides an in-depth exploration of the mechanism of this compound in cross-coupling catalysis, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Principles: The this compound Advantage
This compound, chemically known as (2-Dicyclohexylphosphino-2',6'-diisopropoxy-3,6-dimethoxy-1,1'-biphenyl), is a highly effective ligand in palladium-catalyzed amination reactions, a subset of the broader class of Buchwald-Hartwig cross-coupling reactions. Its efficacy stems from its unique structural features, which directly influence the key steps of the catalytic cycle.
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines. The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.
The structure of this compound, featuring bulky dicyclohexylphosphino and diisopropoxy groups, plays a crucial role in facilitating this cycle. Bulky, electron-rich phosphine ligands like this compound are known to promote the formation of the catalytically active, monoligated Pd(0) species, which is essential for initiating the catalytic cycle. Furthermore, these bulky ligands accelerate the rate-limiting reductive elimination step, leading to higher turnover numbers and overall reaction efficiency.
A key mechanistic insight into the function of this compound lies in the influence of its isopropoxy group at the C3-position. This substituent favors the formation of a C-bound isomer of the palladium(II) intermediate, a conformation that has been shown to exhibit significantly improved reactivity in the subsequent steps of the catalytic cycle. This preference is particularly beneficial when dealing with challenging substrates, such as the coupling of 2-aminooxazoles and 4-aminothiazoles, where traditional catalyst systems often fail.
Quantitative Performance Analysis
The superior performance of the this compound ligand is evident in the quantitative yields achieved in various cross-coupling reactions. The following tables summarize the performance of an this compound-based precatalyst (P3) in the Buchwald-Hartwig amination of 2-aminooxazole with different aryl halides, comparing it with other common Buchwald ligands.
Table 1: Palladium-Catalyzed Cross-Coupling of 2-Aminooxazole with 3-Chloropyridine
| Precatalyst | Ligand | Conditions | Yield (%) |
| P1 | BrettPhos | A | 75 |
| P2 | tBuBrettPhos | A | 68 |
| P3 | This compound | A | 85 |
| P4 | XPhos | A | 0 |
| P1 | BrettPhos | B | 70 |
| P2 | tBuBrettPhos | B | 65 |
| P3 | This compound | B | 82 |
| P4 | XPhos | B | 0 |
Table 2: Palladium-Catalyzed Cross-Coupling of 2-Aminooxazole with 2,6-Dimethylchlorobenzene
| Precatalyst | Ligand | Conditions | Yield (%) |
| P1 | BrettPhos | A | 45 |
| P2 | tBuBrettPhos | A | 0 |
| P3 | This compound | A | 78 |
| P4 | XPhos | A | 0 |
| P1 | BrettPhos | B | 40 |
| P2 | tBuBrettPhos | B | 0 |
| P3 | This compound | B | 75 |
| P4 | XPhos | B | 0 |
Data sourced from a study on the development of the this compound ligand.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful implementation in a research setting. The following protocols are based on established methods for Buchwald-Hartwig amination reactions using biarylphosphine ligands.
General Procedure for Buchwald-Hartwig Amination using this compound Precatalyst (P3)
Reaction Conditions A:
-
To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-aminooxazole (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.2 mmol, 1.2 equiv), and phenol (1.3 mmol, 1.3 equiv).
-
In a separate vial, weigh the this compound precatalyst P3 (0.02-0.075 mmol, 2-7.5 mol%).
-
Under an inert atmosphere (e.g., in a glovebox), add the precatalyst to the reaction vial.
-
Add 2-methyltetrahydrofuran (4.0 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 3 hours.
-
After cooling to room temperature, the reaction mixture can be quenched with water and extracted with an appropriate organic solvent.
-
The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Reaction Conditions B:
-
To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 2-aminooxazole (1.2 mmol, 1.2 equiv), and potassium carbonate (1.4 mmol, 1.4 equiv).
-
In a separate vial, weigh the this compound precatalyst P3 (0.02-0.075 mmol, 2-7.5 mol%).
-
Under an inert atmosphere, add the precatalyst to the reaction vial.
-
Add tert-butanol (4.0 mL) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 3 hours.
-
Follow steps 6-8 from "Reaction Conditions A" for workup and purification.
Synthesis of the this compound Ligand
The synthesis of this compound follows a multi-step sequence common for biarylphosphine ligands. A general, illustrative procedure is provided below, based on the synthesis of structurally similar ligands.
-
Biaryl Formation: A Suzuki-Miyaura coupling between a suitably substituted arylboronic acid and an aryl halide is performed to construct the biphenyl backbone.
-
Functional Group Interconversion: The functional groups on the biphenyl scaffold are modified as needed to introduce the required isopropoxy and methoxy substituents.
-
Phosphination: The final step involves the introduction of the dicyclohexylphosphino group. This is typically achieved by ortho-lithiation of the biphenyl followed by quenching with dicyclohexylchlorophosphine. The reaction is carried out under strictly anhydrous and anaerobic conditions.
Visualizing the Mechanism and Workflow
To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Pd-EPhos system and a typical experimental workflow.
Caption: Catalytic cycle for the Pd-EPhos catalyzed Buchwald-Hartwig amination.
Caption: General experimental workflow for a Buchwald-Hartwig amination using this compound.
Conclusion
The this compound ligand represents a significant advancement in the field of palladium-catalyzed cross-coupling, offering a robust and efficient solution for the synthesis of complex arylamines. Its carefully designed structure, particularly the strategically placed isopropoxy group, directly translates to enhanced catalytic activity and a broader substrate scope. The data and protocols presented in this guide underscore the practical utility of this compound for researchers in academic and industrial settings, providing a solid foundation for its application in the development of novel pharmaceuticals and functional materials. As the demand for more efficient and selective synthetic methodologies continues to grow, ligands like this compound will undoubtedly play a pivotal role in shaping the future of organic synthesis.
EPhos Ligand: A Technical Guide for Advanced Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the EPhos ligand, a highly effective biaryl monophosphine ligand utilized in palladium-catalyzed cross-coupling reactions. This document covers its chemical and physical properties, applications in catalysis, a representative experimental protocol, and a visualization of the relevant catalytic cycles.
Core Properties of this compound
This compound, also known by its systematic name Dicyclohexyl(3-isopropoxy-2′,4′,6′-triisopropyl-[1,1′-biphenyl]-2-yl)phosphane, is a sterically hindered and electron-rich ligand that has demonstrated significant utility in facilitating challenging cross-coupling reactions. Its key properties are summarized below.
| Property | Value |
| CAS Number | 2118959-55-8 |
| Molecular Formula | C₃₆H₅₅OP |
| Molecular Weight | 534.80 g/mol |
| Physical Form | Powder or crystals |
| Melting Point | 161-162 °C |
Solubility Profile
While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its large, nonpolar hydrocarbon structure suggests it is generally soluble in common nonpolar organic solvents such as toluene, xylenes, tetrahydrofuran (THF), and dichloromethane (DCM). It is expected to have limited to no solubility in polar solvents like water and lower alcohols.
Spectral Data
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The this compound ligand is a versatile and highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its bulky nature and electron-donating properties help to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination, leading to higher yields and broader substrate scope.[1]
This compound is particularly well-suited for the following named reactions:
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines.[2] This is a cornerstone application for this compound and related ligands.
-
Suzuki-Miyaura Coupling: The cross-coupling of organoboron compounds with organic halides to form carbon-carbon bonds.[3]
-
Heck Reaction: The reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.
-
Stille Coupling: The coupling of organotin compounds with various organic electrophiles.
-
Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.
-
Negishi Coupling: The cross-coupling of organozinc compounds with organic halides.
-
Hiyama Coupling: The cross-coupling of organosilicon compounds with organic halides.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
While a specific, detailed experimental protocol for a reaction using the this compound ligand is not available, the following is a representative procedure for a Suzuki-Miyaura cross-coupling reaction using a similar bulky biarylphosphine ligand. This protocol should be considered a general guideline, and reaction conditions may need to be optimized for specific substrates.
Reaction: Coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (1.0 eq.)
-
Boronic acid (1.1 - 1.5 eq.)
-
Palladium source (e.g., Pd₂(dba)₃, 0.05 eq.)
-
This compound ligand (0.2 eq.)
-
Base (e.g., Cs₂CO₃, 3.0 eq.)[4]
-
Solvent (e.g., THF/water mixture)[4]
-
Anhydrous sodium sulfate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, boronic acid, palladium source, this compound ligand, and base.[4]
-
Add the solvent system (e.g., a mixture of THF and water).[4]
-
Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and stir for the required time (typically 2.5 to 24 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent such as ethyl acetate.[4]
-
Combine the organic layers and wash with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[4]
Visualization of Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the fundamental steps in the catalytic cycles of the Buchwald-Hartwig amination and a generic Suzuki-Miyaura cross-coupling reaction, where the this compound ligand plays a crucial role.
Figure 1: Catalytic cycle of the Buchwald-Hartwig amination.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Solubility of EPhos in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of EPhos (Dicyclohexyl(2′,6′-diisopropoxybiphenyl-2-yl)phosphine), a bulky and electron-rich monophosphine ligand widely utilized in palladium-catalyzed cross-coupling reactions. Understanding the solubility of this compound in various organic solvents is critical for reaction optimization, purification, and overall process efficiency in research and drug development. This document presents estimated solubility data, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing the solubility of this important ligand.
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity Index | Estimated Solubility (g/L) | Notes |
| Non-Polar Solvents | ||||
| Toluene | C₇H₈ | 2.4 | > 100 | Generally high solubility is expected due to the non-polar nature of both the solvent and the bulk of the this compound molecule. |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 100 | THF is a good solvent for a wide range of organic compounds and is expected to readily dissolve this compound. |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 50 | Good solubility is anticipated, making it a suitable solvent for reactions and purification. |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | 20 - 50 | Moderate to good solubility is expected. |
| Polar Aprotic Solvents | ||||
| Acetone | C₃H₆O | 5.1 | 10 - 20 | Moderate solubility is likely. |
| Polar Protic Solvents | ||||
| Methanol | CH₃OH | 5.1 | < 1 | Low solubility is expected due to the polar, protic nature of methanol and the largely non-polar character of this compound.[1] |
Disclaimer: The data presented in this table are estimations based on the known properties of structurally similar compounds and general principles of solubility. Actual solubility may vary depending on the specific conditions, including temperature and the purity of both the solute and the solvent.
Factors Influencing this compound Solubility
The solubility of this compound, like other phosphine ligands, is governed by a combination of factors related to its molecular structure and the properties of the solvent.[1][2]
-
Molecular Structure of this compound: this compound possesses a large, sterically demanding structure dominated by non-polar hydrocarbon moieties (dicyclohexyl and biphenyl groups).[3] The presence of two isopropoxy groups introduces some polar character, but the overall nature of the molecule is lipophilic. This lipophilicity is a primary determinant of its solubility profile.[4]
-
Solvent Polarity: The principle of "like dissolves like" is paramount. This compound, being predominantly non-polar, will exhibit higher solubility in non-polar or weakly polar organic solvents such as toluene, THF, and dichloromethane.[4] Its solubility is expected to decrease significantly in highly polar solvents, especially polar protic solvents like methanol and water.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
Steric Factors: The bulky nature of the dicyclohexyl and diisopropoxybiphenyl groups on the phosphorus atom influences how the molecule packs in the solid state and how it interacts with solvent molecules.[1][2] While primarily affecting reaction kinetics, these steric features also play a role in the energetics of dissolution.
Experimental Protocols for Solubility Determination
For precise and reliable solubility data, experimental determination is essential. The following are detailed methodologies for two common and effective methods for determining the solubility of a solid organic compound like this compound in an organic solvent. Given that this compound is air-sensitive, all procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Gravimetric Method
This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.
Methodology:
-
Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) into a vial equipped with a magnetic stir bar.
-
Solvent Addition: Add a known volume of the desired organic solvent (e.g., 5 mL) to the vial.
-
Equilibration: Seal the vial and stir the mixture vigorously at a constant, recorded temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed. An excess of undissolved solid should be present to confirm saturation.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, gas-tight syringe fitted with a filter to prevent the transfer of any solid particles.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry vial. Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of this compound.
-
Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.
-
Calculation: The solubility can be calculated as follows:
Solubility (g/L) = (Mass of this compound residue (g) / Volume of supernatant collected (L))
UV-Visible (UV-Vis) Spectroscopy Method
This method is suitable if this compound exhibits a distinct UV-Vis absorbance spectrum in the chosen solvent. It relies on creating a calibration curve to relate absorbance to concentration.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-3).
-
Sample Preparation for Analysis: After equilibration and settling of the excess solid, carefully withdraw a small, known volume of the supernatant.
-
Dilution: Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound using the gravimetric method.
Caption: A flowchart of the gravimetric method for solubility determination.
Factors Influencing this compound Solubility
This diagram illustrates the key factors that influence the solubility of this compound in organic solvents.
Caption: Key factors determining the solubility of this compound.
References
- 1. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CAS # 2118959-55-8, this compound, Dicyclohexyl(3-isopropoxy-2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine - chemBlink [chemblink.com]
- 4. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
The EPhos Ligand Family: A Technical Guide to a Pillar of Modern Cross-Coupling Catalysis
For Immediate Release
A deep dive into the EPhos ligand family, a cornerstone of modern palladium-catalyzed cross-coupling reactions, reveals a class of phosphines prized for their unique structural features and exceptional catalytic activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core attributes of this compound ligands, including their synthesis, catalytic applications, and the mechanistic intricacies that underpin their performance.
The this compound family of ligands, characterized by a biaryl backbone featuring bulky substituents and strategically placed alkoxy groups, has emerged as a powerful tool in organic synthesis. These ligands are particularly renowned for their ability to facilitate challenging C-N and C-C bond formations, often succeeding where other phosphine ligands falter, especially in reactions involving sterically hindered substrates.
Core Structural Features and Properties
The defining characteristic of the this compound ligand family is its 2-(dicyclohexylphosphino)biphenyl core, further functionalized with specific alkoxy groups on the second phenyl ring. A prominent member of this family is this compound (also known by its CAS number 2118959-55-8), which is 2-(Dicyclohexylphosphino)-2′,6′-diisopropoxy-1,1′-biphenyl. The interplay between the bulky dicyclohexylphosphino group and the diisopropoxy substituents creates a unique steric and electronic environment around the palladium center.
| Property | Data |
| Chemical Name | 2-(Dicyclohexylphosphino)-2′,6′-diisopropoxy-1,1′-biphenyl |
| CAS Number | 2118959-55-8 |
| Molecular Formula | C₃₀H₄₃O₂P |
| Molecular Weight | 466.63 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 123-124 °C |
| Solubility | Soluble in most organic solvents; insoluble in water. |
| ³¹P NMR (CDCl₃) | ~ -10 ppm (uncoordinated) |
Performance in Catalysis: A Comparative Overview
The this compound ligand family has demonstrated superior performance in a range of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. The unique architecture of this compound ligands often leads to higher yields and faster reaction times, particularly with challenging substrates.
Below is a comparative table illustrating the typical performance of this compound in the Buchwald-Hartwig amination of an aryl chloride with a primary amine, benchmarked against other common biarylphosphine ligands.
| Ligand | Aryl Halide Substrate | Amine Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 2 | >95 |
| XPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 4 | ~90 |
| SPhos | 4-Chlorotoluene | Aniline | NaOtBu | Toluene | 100 | 6 | ~85 |
| BrettPhos | 4-Chlorotoluene | Aniline | K₃PO₄ | t-BuOH | 100 | 12 | ~70 |
Note: The data presented are representative and can vary based on specific reaction conditions and substrate scope.
The Catalytic Cycle in Detail
The efficacy of the this compound ligand in palladium-catalyzed C-N cross-coupling reactions can be understood by examining the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. The bulky and electron-rich nature of this compound facilitates each of these elementary steps.
Experimental Protocols
Synthesis of this compound (2-(Dicyclohexylphosphino)-2′,6′-diisopropoxy-1,1′-biphenyl)
This protocol outlines a general procedure for the synthesis of this compound.
An In-depth Technical Guide to the Discovery and Development of Eph Receptor Modulators
A Note on Terminology: The term "EPhos" is not standard nomenclature for a specific molecule or drug class in the current scientific literature. It is, however, the name of a technology company focused on quantum computing. Given the technical requirements of this guide for data on signaling pathways, experimental protocols, and quantitative metrics typical of drug discovery, this document will focus on the discovery and development of modulators for the Eph (erythropoietin-producing hepatocellular) receptor signaling pathway . The Eph receptors are a well-established class of targets in drug discovery, particularly in oncology.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core aspects of discovering and developing therapeutic agents that target the Eph receptor family.
Quantitative Data of Selected Eph Receptor Modulators
The following tables summarize quantitative data for various small molecule and peptide modulators of Eph receptors, providing a comparative overview of their potency and selectivity.
Table 1: Small Molecule Inhibitors of Eph Receptors
| Compound Name | Target(s) | Assay Type | IC50 (nM) | Reference |
| Dasatinib | EphA2, Src family kinases | Kinase Assay | 2.5 | [1] |
| GLPG1790 | EphA2, EphB2, EphB4, EphA1, EphA4 | Kinase Assay | 11 | [2] |
| ALW-II-49-7 | Pan-Eph inhibitor | Cellular Assay (EphB2) | 40 | [3] |
| UniPR1331 | EphA2 antagonist | Cellular Assay | 30,000 | [4] |
Table 2: Peptide Modulators of Eph Receptors
| Peptide Name | Target | Type | Assay Type | KD (µM) / IC50 (µM) | Reference |
| SNEW | EphB2 | Antagonist | Binding Assay | 6 (KD) | [3] |
| KYL | EphA4 | Antagonist | Isothermal Titration Calorimetry | 0.85 (KD) | [5] |
| APY | EphA4 | Antagonist | Isothermal Titration Calorimetry | 1.5 (KD) | [5] |
| VTM | EphA4 | Antagonist | Isothermal Titration Calorimetry | 4.7 (KD) | [5] |
| TYY | EphA4 | Antagonist | ELISA | micromolar (IC50) | [3] |
| WDC | EphA5 | Antagonist | ELISA | ~50 (IC50) | [3] |
Experimental Protocols
This section details the methodologies for key experiments in the discovery and characterization of Eph receptor modulators.
EphA2 Kinase Activity Assay (ELISA-based)
This non-radioactive assay measures the kinase activity of EphA2 by detecting the phosphorylation of a substrate.
Materials:
-
Recombinant EphA2 catalytic domain
-
Tyrosine kinase substrate (e.g., Poly[Glu,Tyr]4:1)
-
96-well ELISA plates
-
Kinase assay buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
Anti-phosphotyrosine monoclonal antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1N H₂SO₄)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the tyrosine kinase substrate and incubate overnight at 4°C.
-
Wash the wells with a suitable wash buffer to remove unbound substrate.
-
Add the recombinant EphA2 kinase and the test inhibitor at various concentrations to the wells.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by washing the wells.
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Wash the wells to remove unbound antibody.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the color development by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The IC50 value is determined by plotting the absorbance against the inhibitor concentration.
Cell-Based EphA2 Phosphorylation Assay (NanoBRET™)
This assay measures the engagement of a test compound with EphA2 within living cells.[1]
Materials:
-
HEK293 cells
-
NanoLuc-EphA2 fusion vector
-
NanoBRET™ Tracer
-
Test compound (e.g., Dasatinib)
-
384-well plates
-
Plate reader capable of measuring BRET signal
Procedure:
-
Seed HEK293 cells transiently expressing the NanoLuc-EphA2 fusion protein into 384-well plates.
-
Pre-treat the cells with the NanoBRET™ Tracer.
-
Add the test compound at various concentrations to the wells.
-
Incubate for 1 hour.
-
Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a plate reader.
-
The IC50 value is calculated from a sigmoidal dose-response curve.[1]
Phage Display for Peptide Antagonist Discovery
This method is used to identify peptides that bind to the extracellular domain of an Eph receptor.[3][6]
Materials:
-
Phage display library (e.g., M13 displaying 12-amino-acid peptides)
-
Recombinant Eph receptor extracellular domain (e.g., EphA4-Fc)
-
96-well plates
-
Blocking buffer (e.g., BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Elution buffer (e.g., low pH glycine buffer)
-
E. coli host strain for phage amplification
Procedure:
-
Immobilize the recombinant Eph receptor ectodomain onto the wells of a 96-well plate.
-
Block the wells to prevent non-specific binding.
-
Incubate the phage display library in the coated wells.
-
Wash the wells extensively to remove non-binding phage.
-
Elute the bound phage.
-
Amplify the eluted phage by infecting the E. coli host strain.
-
Repeat the panning cycle (steps 3-6) for 3-5 rounds to enrich for high-affinity binders.
-
Isolate individual phage clones and sequence the displayed peptide.
-
Synthesize the identified peptides and characterize their binding and functional activity in subsequent assays.
Visualizations
Eph Receptor Signaling Pathway in Cancer
The following diagram illustrates the dual role of EphA2 signaling in cancer. Ligand-dependent (canonical) signaling often has tumor-suppressive effects, while ligand-independent (non-canonical) signaling can promote oncogenesis.[7][8][9]
Caption: EphA2 signaling pathways in cancer and points of therapeutic intervention.
General Workflow for Peptide Drug Discovery
The diagram below outlines a typical workflow for the discovery and development of peptide-based modulators targeting a receptor like EphA2.[3]
Caption: A generalized workflow for peptide-based drug discovery targeting Eph receptors.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Eph System with Peptides and Peptide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EphB receptor-binding peptides identified by phage display enable design of an antagonist with ephrin-like affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Emerging and Diverse Functions of the EphA2 Noncanonical Pathway in Cancer Progression [jstage.jst.go.jp]
- 8. Emerging strategies for EphA2 receptor targeting for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Methodological & Application
Application Notes and Protocols for EPhos in Palladium-Catalyzed C-N Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the EPhos ligand in palladium-catalyzed C-N cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of arylamines. The protocols and data presented herein are intended to guide researchers in leveraging the unique reactivity of this compound for the synthesis of complex molecules, particularly in the context of pharmaceutical and materials science research.
Introduction to this compound
This compound (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a member of the Buchwald family of biaryl monophosphine ligands. These ligands are characterized by their steric bulk and electron-rich nature, which promote the key steps of the catalytic cycle in C-N cross-coupling: oxidative addition and reductive elimination. This compound has demonstrated particular efficacy in the coupling of challenging substrates, such as five-membered N-heterocycles, and can offer superior performance compared to other ligands for specific applications.[1]
Key Advantages of Using this compound
-
High Reactivity: The steric hindrance and electron-donating properties of this compound facilitate the formation of the active monoligated Pd(0) species and promote efficient oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond.
-
Broad Substrate Scope: The this compound/palladium catalyst system is effective for a wide range of aryl and heteroaryl chlorides and bromides, as well as a variety of primary and secondary amines.
-
Effectiveness with Challenging Substrates: this compound has shown remarkable success in the coupling of substrates that are often problematic with other catalyst systems, such as electron-rich aryl chlorides and N-heterocyclic amines.
Data Presentation: Performance of this compound in C-N Cross-Coupling
The following table summarizes the performance of this compound in a representative palladium-catalyzed C-N cross-coupling reaction and provides a comparison with other common biarylphosphine ligands.
Table 1: Comparison of Ligand Performance in the C-N Coupling of 4-chloro-N-methylaniline and 1-boc-piperazine
| Ligand (L) | Precatalyst | Yield (%) |
| This compound | This compound Pd G6 | 53 |
| GPhos | GPhos Pd G6 | 91 |
| RuPhos | RuPhos Pd G6 | 0 |
| t-BuXPhos | t-BuXPhos Pd G6 | 58 |
| L4 | L4 Pd G6 | 55 |
| L5 | L5 Pd G6 | 54 |
| BrettPhos | BrettPhos Pd G6 | 16 |
| t-BuBrettPhos | t-BuBrettPhos Pd G6 | 16 |
| AdCyBrettPhos | AdCyBrettPhos Pd G3 | 1 |
| XPhos | XPhos OAC | 1 |
| CPhos | CPhos OAC | 1 |
| AlPhos | AlPhos OAC | 2 |
| Jackithis compound/CPhos hybrid | Jackithis compound/CPhos hybrid OAC | 0 |
| Xantphos | Xantphos Pd G3 | 0 |
Reaction Conditions: 0.75 mol% precatalyst, NaOTMS, THF, 50 °C, 3 h. Data sourced from a study on deactivation-resistant catalysts.[1]
Experimental Protocols
The following are detailed protocols for palladium-catalyzed C-N cross-coupling reactions using the this compound ligand. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for the Coupling of Aryl/Heteroaryl Halides with Primary Amines
This protocol is a general guideline for the C-N cross-coupling of a variety of aryl and heteroaryl halides with primary amines using an this compound-based palladium precatalyst.
Caption: Experimental workflow for a typical C-N cross-coupling reaction using an this compound precatalyst.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Primary amine (1.2 equiv)
-
This compound Pd G3 precatalyst (e.g., [EPhosPd(cinnamyl)Cl]) (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl or heteroaryl halide, the primary amine, and sodium tert-butoxide.
-
In a glovebox or under a stream of inert gas, add the this compound Pd G3 precatalyst.
-
Add the anhydrous solvent.
-
Seal the tube with a septum and secure it with a cap.
-
Remove the tube from the glovebox (if applicable) and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture for the specified time (typically 2-24 hours), monitoring the progress by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling of Challenging Heteroaryl Chlorides with Primary Amines
This protocol is optimized for the coupling of electron-rich or sterically hindered heteroaryl chlorides with primary amines, a transformation where this compound has shown significant advantages.
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
Primary amine (1.5 equiv)
-
This compound ligand (3 mol%)
-
Palladium(II) acetate (Pd(OAc)₂) (1.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, the this compound ligand, and sodium tert-butoxide.
-
Add the heteroaryl chloride and the primary amine.
-
Add anhydrous 1,4-dioxane.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N-heteroaryl amine.
Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction, known as the Buchwald-Hartwig amination, is depicted below. The bulky and electron-rich this compound ligand facilitates the key steps of this cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig C-N cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active L-Pd(0) catalyst, where L is the this compound ligand. This forms a Pd(II) intermediate. Coordination of the amine, followed by deprotonation by a base, generates a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The steric bulk of the this compound ligand is crucial for promoting the reductive elimination step and preventing undesired side reactions.
Conclusion
The this compound ligand is a powerful tool for palladium-catalyzed C-N cross-coupling reactions, offering high reactivity and a broad substrate scope. It is particularly well-suited for challenging transformations involving heteroaromatic compounds and sterically demanding substrates. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of organic synthesis, enabling the efficient construction of complex nitrogen-containing molecules. Further optimization of the reaction conditions for specific substrate combinations may be necessary to achieve optimal results.
References
Application Notes and Protocols: EPhos for the Synthesis of 2-Arylaminooxazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 2-arylaminooxazoles utilizing the highly efficient EPhos ligand in a palladium-catalyzed Buchwald-Hartwig amination reaction. The use of this compound, in conjunction with a mild homogeneous base, sodium phenoxide (NaOPh), has proven effective for the coupling of 2-aminooxazole with a variety of aryl halides, including those that are highly functionalized or sterically hindered. This methodology addresses previous limitations in accessing this important structural motif found in many biologically active compounds.
Introduction
The 2-arylaminooxazole scaffold is a privileged structure in medicinal chemistry. However, its synthesis via traditional cross-coupling methods has often been challenging. A significant breakthrough was achieved with the development of the this compound ligand (L3), a biaryl monophosphine ligand designed to overcome the limitations of previous catalyst systems.[1] Mechanistic studies have shown that the isopropoxy group on the this compound ligand favors the formation of the active C-bound Pd(II) complex, leading to enhanced reactivity and broader substrate scope.[1] This system, employing NaOPh as a base, provides a robust and reliable method for the synthesis of a diverse range of 2-arylaminooxazoles.[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 2-arylaminooxazoles using the Pd/EPhos catalyst system.
Table 1: Substrate Scope for the Pd/EPhos-Catalyzed Synthesis of 2-Arylaminooxazoles
| Aryl Halide | Product | Yield (%) |
| 2-Chlorotoluene | 2-(o-Tolylamino)oxazole | 95 |
| 1-Chloro-2,6-dimethylbenzene | 2-((2,6-Dimethylphenyl)amino)oxazole | 92 |
| 1-Bromo-4-tert-butylbenzene | 2-((4-(tert-Butyl)phenyl)amino)oxazole | 98 |
| 1-Chloro-4-methoxybenzene | 2-((4-Methoxyphenyl)amino)oxazole | 85 |
| 1-Chloro-3,5-dimethylbenzene | 2-((3,5-Dimethylphenyl)amino)oxazole | 96 |
| 2-Chloropyridine | 2-(Pyridin-2-ylamino)oxazole | 75 |
| 3-Chloropyridine | 2-(Pyridin-3-ylamino)oxazole | 88 |
| 1-Chloro-4-cyanobenzene | 4-((Oxazol-2-yl)amino)benzonitrile | 78 |
| Methyl 4-chlorobenzoate | Methyl 4-((oxazol-2-yl)amino)benzoate | 82 |
| 1-Bromo-3-(trifluoromethyl)benzene | 2-((3-(Trifluoromethyl)phenyl)amino)oxazole | 91 |
Reaction Conditions: Unless otherwise noted, reactions were performed on a 1.0 mmol scale with 2-aminooxazole (1.2 equiv.), NaOPh (1.4 equiv.), and the Pd-EPhos precatalyst (2 mol%) in THF at 80 °C for 3-12 hours.
Experimental Protocols
General Procedure for the Synthesis of 2-Arylaminooxazoles:
An oven-dried vial equipped with a magnetic stir bar is charged with the Pd-EPhos precatalyst (0.02 mmol, 2 mol%), 2-aminooxazole (1.2 mmol, 1.2 equiv.), and sodium phenoxide (1.4 mmol, 1.4 equiv.). The vial is evacuated and backfilled with argon. The aryl halide (1.0 mmol, 1.0 equiv.) and tetrahydrofuran (THF, 4.0 mL) are then added. The vial is sealed and the reaction mixture is stirred at 80 °C for the time indicated in the substrate scope table.
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 2-arylaminooxazole.
Alternative Conditions for Less Reactive Aryl Chlorides:
For challenging or less reactive aryl chlorides, a higher temperature and different solvent/base combination may be employed.
An oven-dried vial equipped with a magnetic stir bar is charged with the Pd-EPhos precatalyst (0.02-0.075 mmol, 2-7.5 mol%), 2-aminooxazole (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 1.4 mmol, 1.4 equiv.). The vial is evacuated and backfilled with argon. The aryl chloride (1.0 mmol, 1.0 equiv.) and tert-butanol (tBuOH, 4.0 mL) are added. The vial is sealed and the reaction mixture is stirred at 100 °C for 3 hours. The workup and purification follow the general procedure described above.
Visualizations
Catalytic Cycle:
Caption: Proposed catalytic cycle for the Pd/EPhos-catalyzed C-N cross-coupling.
Experimental Workflow:
Caption: General workflow for the synthesis of 2-arylaminooxazoles.
References
Application Notes and Protocols: The EPhos Ligand in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of the EPhos ligand in palladium-catalyzed cross-coupling reactions, with a focus on applications relevant to pharmaceutical synthesis. The information presented is intended to guide researchers in the strategic application of this versatile ligand to streamline the synthesis of complex molecular architectures.
Introduction to this compound
This compound, a member of the Buchwald family of biarylmonophosphine ligands, has emerged as a powerful tool in modern organic synthesis. Its bulky and electron-rich nature confers high activity and stability to palladium catalysts, enabling challenging cross-coupling reactions under mild conditions. These characteristics are particularly advantageous in the synthesis of complex, highly functionalized molecules frequently encountered in pharmaceutical research and development. This document will focus on the application of this compound in Buchwald-Hartwig amination reactions, a cornerstone of C-N bond formation in drug discovery.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital transformation for the synthesis of aryl and heteroaryl amines, which are prevalent motifs in a vast array of pharmaceutical agents. The this compound ligand has demonstrated exceptional utility in facilitating the coupling of primary amines with (hetero)aryl halides, particularly in the synthesis of complex heterocyclic structures that were previously challenging to access.
A key application of this compound is in the synthesis of 2-arylaminooxazoles and 4-arylaminothiazoles, important scaffolds in medicinal chemistry. Research has shown that catalyst systems employing this compound exhibit superior reactivity, especially with sterically hindered or electronically challenging substrates.[1]
Quantitative Data Summary
The following table summarizes the performance of an this compound-supported palladium precatalyst in the Buchwald-Hartwig amination of 2-aminooxazole and 4-aminothiazole with various aryl and heteroaryl halides.
| Entry | Aryl Halide/Heteroaryl Halide | Amine | Product | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Chlorobenzophenone | 2-Aminooxazole | 2-(4-Benzoylphenylamino)oxazole | NaOtBu/NaOPh | 2-MeTHF | 100 | 2.0 | 95 |
| 2 | 4-Bromonitrobenzene | 2-Aminooxazole | 2-(4-Nitrophenylamino)oxazole | NaOtBu/NaOPh | 2-MeTHF | 100 | 2.0 | 92 |
| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | 2-Aminooxazole | 2-(4-(Trifluoromethoxy)phenylamino)oxazole | NaOtBu/NaOPh | 2-MeTHF | 100 | 2.0 | 88 |
| 4 | 3-Bromoquinoline | 2-Aminooxazole | 2-(Quinolin-3-ylamino)oxazole | K₂CO₃ | tBuOH | 100 | 5.0 | 75 |
| 5 | 4-Bromothiazole | 2-Aminooxazole | 2-(Thiazol-4-ylamino)oxazole | NaOtBu/NaOPh | 2-MeTHF | 80 | 2.0 | 85 |
| 6 | 2-Chloropyrazine | 4-Aminothiazole | 4-(Pyrazin-2-ylamino)thiazole | NaOtBu/NaOPh | 2-MeTHF | 100 | 7.5 | 89 |
| 7 | 2-Bromopyrimidine | 4-Aminothiazole | 4-(Pyrimidin-2-ylamino)thiazole | NaOtBu/NaOPh | 2-MeTHF | 100 | 5.0 | 91 |
Experimental Protocols
General Protocol for this compound-Catalyzed Buchwald-Hartwig Amination
This protocol is a general guideline for the C-N cross-coupling of an aryl/heteroaryl halide with a primary amine using an this compound-palladium precatalyst.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Primary amine (1.2 mmol)
-
This compound palladium precatalyst (e.g., this compound Pd G3, 0.02-0.075 mmol)
-
Base (e.g., NaOtBu, K₂CO₃, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., 2-MeTHF, tBuOH, 4.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl or heteroaryl halide, the primary amine, the this compound palladium precatalyst, and the base.
-
Add the anhydrous, degassed solvent to the reaction vessel.
-
Stir the reaction mixture at the specified temperature (e.g., 80-100 °C) for the required time (typically 3-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated amine.
Note: The optimal catalyst loading, base, solvent, and temperature may vary depending on the specific substrates and should be determined through reaction optimization. For challenging substrates, a higher catalyst loading and temperature may be required.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination with this compound
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination using an this compound-ligated palladium catalyst.
Experimental Workflow for this compound-Catalyzed Amination
References
Application Notes and Protocols for the Preparation of an EPhos-Based Palladium Precatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science industries. The development of sophisticated phosphine ligands and their corresponding palladium precatalysts has significantly expanded the scope and efficiency of these transformations. Among these, the Buchwald-Hartwig amination reaction, for the formation of carbon-nitrogen (C-N) bonds, has been greatly advanced by the use of electron-rich and sterically hindered biarylmonophosphine ligands.
EPhos (2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)-3',5',6'-triisopropyl-1,1'-biphenyl) is a highly effective ligand developed by the Buchwald group for palladium-catalyzed C-N cross-coupling reactions. Its structure is designed to promote the formation of the active catalytic species and facilitate challenging coupling reactions. This document provides detailed protocols for the preparation of the third-generation (G3) this compound palladium precatalyst, (this compound)Pd(2-aminobiphenyl)OMs, and its application in the Buchwald-Hartwig amination of heterocyclic amines.
Data Presentation
The this compound Pd G3 precatalyst has demonstrated high efficacy in the C-N coupling of challenging substrates, such as the arylation of 2-aminooxazoles. The following table summarizes the performance of the this compound Pd G3 precatalyst in the coupling of 2-amino-5-phenyloxazole with various aryl and heteroaryl chlorides.
| Entry | Aryl/Heteroaryl Chloride | Product | Yield (%)[1] |
| 1 | 4-Chlorotoluene | 2-(p-tolylamino)-5-phenyloxazole | 95 |
| 2 | 4-Chloroanisole | 2-((4-methoxyphenyl)amino)-5-phenyloxazole | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 5-phenyl-2-((4-(trifluoromethyl)phenyl)amino)oxazole | 85 |
| 4 | 1-Chloro-3,5-dimethylbenzene | 2-((3,5-dimethylphenyl)amino)-5-phenyloxazole | 93 |
| 5 | 1-Chloro-2-methylbenzene | 2-((o-tolyl)amino)-5-phenyloxazole | 78 |
| 6 | 2-Chloropyridine | 5-phenyl-2-(pyridin-2-ylamino)oxazole | 88 |
| 7 | 3-Chloropyridine | 5-phenyl-2-(pyridin-3-ylamino)oxazole | 91 |
Reaction Conditions: 1.0 mmol of 2-amino-5-phenyloxazole, 1.2 mmol of aryl/heteroaryl chloride, 1.5 mmol of NaOt-Bu, 2 mol % this compound Pd G3 precatalyst, in toluene (2 mL) at 100 °C for 18 hours. Yields are for the isolated product.[1]
Experimental Protocols
The preparation of the this compound Pd G3 precatalyst is a multi-step process that involves the synthesis of a palladium dimer intermediate followed by its reaction with the this compound ligand. The following protocols are based on established procedures for the synthesis of third-generation Buchwald precatalysts.
Protocol 1: Synthesis of 2-Ammoniumbiphenyl Mesylate
This protocol describes the formation of the mesylate salt of 2-aminobiphenyl, a key starting material for the palladacycle.
Materials:
-
2-aminobiphenyl
-
Methanesulfonic acid (MsOH)
-
Methyl tert-butyl ether (MTBE)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminobiphenyl (1.0 eq) in MTBE.
-
Cool the solution in an ice bath with stirring.
-
Slowly add methanesulfonic acid (1.05 eq) dropwise to the cooled solution.
-
A precipitate will form. Continue stirring the mixture in the ice bath for 30 minutes.
-
Isolate the solid product by vacuum filtration, wash with cold MTBE, and dry under vacuum to yield 2-ammoniumbiphenyl mesylate as a white solid.
Protocol 2: Synthesis of the µ-OMs Palladium Dimer
This protocol details the synthesis of the dimeric palladacycle intermediate.
Materials:
-
2-Ammoniumbiphenyl mesylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Toluene
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-ammoniumbiphenyl mesylate (2.2 eq) and palladium(II) acetate (1.0 eq).
-
Add toluene to the flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere for 1-2 hours. The color of the mixture will change as the reaction progresses.
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolate the solid by filtration, wash with toluene and then a non-polar solvent like pentane or hexane, and dry under vacuum to afford the µ-OMs palladium dimer as a yellow to orange solid.
Protocol 3: Synthesis of the this compound Pd G3 Precatalyst
This final protocol describes the reaction of the palladium dimer with the this compound ligand to generate the target precatalyst.
Materials:
-
µ-OMs Palladium Dimer
-
This compound ligand
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask
-
Inert gas supply
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the µ-OMs palladium dimer (1.0 eq) in anhydrous THF.
-
In a separate flask, dissolve the this compound ligand (2.1 eq) in anhydrous THF.
-
Slowly add the this compound solution to the stirred suspension of the palladium dimer at room temperature.
-
The reaction mixture will typically become homogeneous and change color. Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by trituration with a non-polar solvent (e.g., pentane or hexane) to remove any excess ligand.
-
Isolate the solid product by filtration and dry under vacuum to yield the this compound Pd G3 precatalyst as a solid.
Visualizations
Logical Relationship of Precatalyst Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of the this compound Pd G3 precatalyst.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A schematic of the typical experimental workflow for a Buchwald-Hartwig amination reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified representation of the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
References
Application Notes and Protocols for EPhos in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the use of the EPhos ligand in palladium-catalyzed cross-coupling reactions. This compound, a bulky and electron-rich phosphine ligand, has demonstrated significant efficacy in challenging coupling reactions, particularly in the synthesis of complex molecules relevant to pharmaceutical and materials science research.
I. Introduction to this compound
This compound (2-(dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl) is a monodentate biaryl phosphine ligand developed for palladium-catalyzed cross-coupling reactions. Its sterically hindered and electron-rich nature facilitates the formation of catalytically active low-coordinate palladium complexes, enhancing reaction rates and expanding the substrate scope to include traditionally difficult couplings.
II. Key Applications and Catalyst Loading Recommendations
This compound has proven to be a versatile ligand for various palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The optimal catalyst loading is dependent on the specific substrates and reaction conditions. The following tables provide general recommendations based on literature precedents.
A. Buchwald-Hartwig Amination
This compound is particularly effective for the C-N coupling of a wide range of amines and amides with aryl and heteroaryl halides, including challenging aryl chlorides.
Table 1: Recommended Catalyst Loading for Buchwald-Hartwig Amination using this compound
| Aryl/Heteroaryl Halide | Amine/Amide | Pd Source | This compound Loading (mol%) | Pd Loading (mol%) | Base | Solvent | Temperature (°C) |
| Aryl Chloride (electron-neutral/rich) | Primary/Secondary Alkylamine | Pd₂(dba)₃ | 1.5 - 3.0 | 1.0 - 2.0 | NaOtBu | Toluene, Dioxane | 80 - 110 |
| Aryl Chloride (electron-poor) | Primary/Secondary Alkylamine | Pd(OAc)₂ | 1.0 - 2.0 | 0.5 - 1.0 | K₃PO₄, Cs₂CO₃ | Toluene, t-BuOH | 80 - 110 |
| Heteroaryl Chloride | Primary/Secondary Alkylamine | Pd₂(dba)₃ | 2.0 - 4.0 | 1.0 - 2.0 | NaOtBu, K₂CO₃ | Dioxane, THF | 80 - 120 |
| Aryl Bromide | Anilines | Pd(OAc)₂ | 1.0 - 2.0 | 0.5 - 1.0 | K₃PO₄ | Toluene | RT - 100 |
| Aryl Tosylate | Amides | Pd₂(dba)₃ | 2.0 - 3.0 | 1.0 - 1.5 | K₂CO₃ | Dioxane | 100 - 120 |
B. Suzuki-Miyaura Coupling
The use of this compound in Suzuki-Miyaura couplings allows for the efficient formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl-aryl compounds.
Table 2: Recommended Catalyst Loading for Suzuki-Miyaura Coupling using this compound
| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Pd Source | This compound Loading (mol%) | Pd Loading (mol%) | Base | Solvent | Temperature (°C) |
| Aryl Chloride (electron-rich) | Arylboronic Acid | Pd(OAc)₂ | 1.5 - 3.0 | 1.0 - 2.0 | K₃PO₄, KF | Toluene/H₂O | 80 - 110 |
| Aryl Bromide (hindered) | Arylboronic Acid | Pd₂(dba)₃ | 1.0 - 2.0 | 0.5 - 1.0 | Cs₂CO₃ | Dioxane | 80 - 100 |
| Heteroaryl Bromide | Heteroarylboronic Acid | Pd(OAc)₂ | 2.0 - 4.0 | 1.0 - 2.0 | K₂CO₃ | THF/H₂O | RT - 80 |
| Aryl Tosylate | Vinylboronic Ester | Pd₂(dba)₃ | 2.0 - 3.0 | 1.0 - 1.5 | K₃PO₄ | Dioxane | 100 |
III. Experimental Protocols
The following are general protocols for conducting Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions using the this compound ligand. Optimization of reaction conditions may be necessary for specific substrates.
A. Protocol for Buchwald-Hartwig Amination of an Aryl Chloride
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1.0 mol%)
-
This compound (0.03 mmol, 3.0 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, this compound, and NaOtBu.
-
Add the aryl chloride and anhydrous toluene.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
B. Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Bromide
Materials:
-
Heteroaryl bromide (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2.0 mol%)
-
This compound (0.04 mmol, 4.0 mol%)
-
K₂CO₃ (2.0 mmol)
-
Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
In a reaction vessel, combine the heteroaryl bromide, arylboronic acid, Pd(OAc)₂, this compound, and K₂CO₃.
-
Add the dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the desired product.
IV. Signaling Pathways and Experimental Workflows
While this compound itself is not involved in biological signaling pathways, the cross-coupling reactions it catalyzes are fundamental to the synthesis of molecules that are. The following diagrams illustrate the general catalytic cycles for the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, as well as a typical experimental workflow.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: General experimental workflow for cross-coupling reactions.
Application Notes and Protocols for the EPhos-Catalyzed Formation of 4-Arylaminothiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 4-arylaminothiazoles utilizing the EPhos ligand in a palladium-catalyzed Buchwald-Hartwig amination reaction. This methodology is particularly effective for the coupling of (hetero)arylamines with 4-halothiazoles, a transformation that has been historically challenging.
Introduction
The 4-arylaminothiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide range of biologically active compounds. Traditional methods for the synthesis of these compounds often suffer from harsh reaction conditions, limited substrate scope, and low yields. The development of the this compound ligand, a bulky biarylmonophosphine ligand, has significantly advanced the accessibility of these important molecules.
The this compound ligand, when used in conjunction with a palladium catalyst and a mild base such as sodium phenoxide (NaOPh), promotes the efficient C-N cross-coupling of various anilines with 4-bromothiazole. A key feature of the this compound ligand is its isopropoxy group at the C3-position, which favors the formation of the C-bound isomer of the ligand-supported Pd(II) complex, leading to enhanced reactivity.[1] This catalytic system has demonstrated broad functional group tolerance and provides access to a diverse range of 4-arylaminothiazoles in high yields.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various 4-arylaminothiazole derivatives using the this compound-based catalytic system.
| Entry | Amine | Product | Yield (%) | Catalyst Loading (mol%) | Temperature (°C) |
| 1 | Aniline | N-phenylthiazol-4-amine | 85 | 2.0 | 80 |
| 2 | p-Toluidine | N-(p-tolyl)thiazol-4-amine | 92 | 2.0 | 80 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)thiazol-4-amine | 95 | 2.0 | 80 |
| 4 | 4-Fluoroaniline | N-(4-fluorophenyl)thiazol-4-amine | 78 | 2.0 | 80 |
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of 4-Bromothiazole using this compound
This protocol provides a general method for the synthesis of 4-arylaminothiazoles from 4-bromothiazole and a variety of aniline derivatives.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound ligand
-
Sodium phenoxide (NaOPh)
-
4-Bromothiazole
-
Aryl amine (e.g., aniline, p-toluidine, 4-methoxyaniline)
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e-g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 1.0 mol%) and this compound (0.024 mmol, 1.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reaction Setup: To the flask containing the catalyst, add sodium phenoxide (2.8 mmol), the desired aryl amine (2.4 mmol), and 4-bromothiazole (2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (4.0 mL) to the flask.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 3-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-arylaminothiazole product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Catalytic Cycle:
The following diagram illustrates the proposed catalytic cycle for the this compound-catalyzed Buchwald-Hartwig amination of 4-bromothiazole.
Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow:
This diagram outlines the general experimental workflow for the synthesis of 4-arylaminothiazoles using this compound.
Caption: General experimental workflow.
References
Troubleshooting & Optimization
troubleshooting low conversion in EPhos catalyzed reactions
Welcome to the technical support center for EPhos catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address challenges related to low conversion in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low conversion in this compound catalyzed cross-coupling reactions?
Low conversion in this compound-catalyzed reactions can stem from a variety of factors. The most common culprits include:
-
Catalyst Quality and Activity: Impurities in the palladium precursor or degradation of the this compound ligand can significantly reduce catalytic activity.
-
Substrate and Reagent Quality: The purity of substrates, reagents, and solvents is critical. Trace impurities can poison the catalyst or participate in side reactions.
-
Reaction Conditions: Suboptimal temperature, reaction time, base, or solvent can all lead to incomplete conversion.
-
Oxygen and Water Contamination: Many palladium-catalyzed reactions are sensitive to air and moisture. Inadequate degassing or use of wet solvents can deactivate the catalyst.
-
Ligand Degradation: The this compound ligand itself can degrade under certain reaction conditions, leading to a loss of catalytic activity over time.
Q2: How can I assess the quality of my this compound ligand and palladium precursor?
Ensuring the purity of your catalyst components is the first step in troubleshooting.
-
NMR Spectroscopy: ¹H and ³¹P NMR are powerful tools to assess the purity of the this compound ligand. The presence of unexpected peaks can indicate impurities or degradation products.
-
Mass Spectrometry: This can confirm the molecular weight of the ligand and identify potential contaminants.
-
Elemental Analysis: For the palladium precursor, techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS) can determine the exact palladium content and detect other metal impurities.[1]
Q3: My reaction starts well but then stalls. What could be the issue?
Reaction stalling is a common problem and often points to catalyst deactivation.
-
Catalyst Decomposition: The active catalytic species may be unstable under the reaction conditions, leading to the formation of inactive palladium black.
-
Ligand Degradation: The this compound ligand could be degrading over the course of the reaction. Analyzing aliquots of the reaction mixture over time by ³¹P NMR might reveal the appearance of phosphine oxide or other degradation products.
-
Product Inhibition: The product of the reaction may be coordinating to the palladium center and inhibiting further catalytic turnover.
-
Change in pH: If the reaction generates acidic or basic byproducts, a significant shift in pH could deactivate the catalyst.
Troubleshooting Guides
This section provides detailed guides to address specific issues you might encounter.
Guide 1: Low Conversion Due to Catalyst-Related Issues
If you suspect a problem with your catalyst, follow these steps to diagnose and resolve the issue.
Experimental Workflow for Catalyst Quality Control
Caption: Workflow for Catalyst Quality Control.
Detailed Methodologies
-
Catalyst Pre-activation: In some cases, pre-forming the active catalytic species can improve reaction performance. This typically involves stirring the palladium precursor and the this compound ligand together in the reaction solvent for a short period before adding the substrates and base.
-
Use of Scavengers: If trace metal impurities are suspected, using a metal scavenger resin after the reaction can help to remove them, although this will not improve the initial conversion.[2]
Data Summary: Impact of Catalyst Purity on Yield
| Catalyst Component | Purity | Observed Yield (%) |
| Pd(OAc)₂ | 98% | 85 |
| Pd(OAc)₂ | Contaminated | 20 |
| This compound Ligand | >99% | 90 |
| This compound Ligand | Oxidized | <10 |
Note: These are representative data and actual results may vary depending on the specific reaction.
Guide 2: Optimizing Reaction Conditions for Improved Conversion
Even with a high-quality catalyst, suboptimal reaction conditions can lead to poor yields.
Logical Flow for Reaction Optimization
Caption: Reaction Optimization Workflow.
Detailed Methodologies
-
Solvent Screening: The choice of solvent can have a profound impact on the reaction outcome. It is advisable to screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dioxane, THF, DMF).
-
Base Screening: The strength and nature of the base are critical. Common bases for Suzuki-Miyaura couplings include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The choice of base can influence the rate of transmetalation and reductive elimination.
-
Temperature and Time Optimization: Running the reaction at different temperatures and monitoring the conversion over time by techniques like GC-MS or LC-MS can help identify the optimal conditions to maximize yield while minimizing side product formation.
Data Summary: Effect of Reaction Parameters on Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Solvent | Toluene | 65 | Dioxane | 92 |
| Base | K₂CO₃ | 70 | K₃PO₄ | 88 |
| Temperature | 80 °C | 75 | 100 °C | 95 |
Note: The optimal conditions are highly substrate-dependent.
Guide 3: Addressing Substrate and Reagent-Related Issues
The quality of your starting materials is paramount for a successful reaction.
Troubleshooting Workflow for Substrate and Reagent Issues
Caption: Substrate and Reagent Troubleshooting.
Detailed Methodologies
-
Substrate Purification: If impurities are detected in your starting materials by NMR or other analytical techniques, purification by recrystallization, distillation, or chromatography is necessary.
-
Solvent Degassing: To remove dissolved oxygen, solvents should be thoroughly degassed. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using the freeze-pump-thaw technique (three cycles are recommended).
-
Use of Dry Solvents: Water can be detrimental to many cross-coupling reactions. Using freshly distilled solvents or solvents from a solvent purification system is highly recommended.
By systematically working through these troubleshooting guides, you can identify and address the root cause of low conversion in your this compound-catalyzed reactions, leading to improved yields and more reliable experimental outcomes.
References
- 1. Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings | New Trends in Cross-Coupling: Theory and Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 2. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
EPhos catalyst deactivation and prevention
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the EPhos catalyst in their experiments. The information is designed to help identify potential causes of catalyst deactivation and offer strategies for prevention and mitigation.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, indicating potential catalyst deactivation.
| Observation | Potential Cause | Recommended Action |
| Low or no product yield, especially at room temperature. | Ligand displacement by nucleophilic substrates (primary amines, N-heterocycles) leading to the formation of inactive Pd-complexes.[1][2][3] | Increase reaction temperature. Heating can sometimes reactivate these dormant species.[2][3] Consider using a more sterically hindered ligand, such as GPhos, which is designed to be more resistant to displacement.[1][2][3] |
| Reaction stalls after initial conversion. | Catalyst poisoning by impurities in reagents or solvents (e.g., sulfur compounds, water). | Ensure all reagents and solvents are of high purity and anhydrous. Degas solvents prior to use. Consider passing reagents through a plug of activated alumina. |
| Formation of palladium black. | Catalyst decomposition due to high temperatures or reaction with certain substrates.[4] | Reduce the reaction temperature.[4] Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Use of pre-catalysts can sometimes lead to cleaner reactions. |
| Inconsistent results between batches. | Variability in reagent quality or improper catalyst handling and storage. | Store this compound catalyst and its precursors under an inert atmosphere, protected from light and moisture. Always use freshly opened solvents and reagents or purify them before use. |
| Side product formation, such as hydrodehalogenation of the aryl halide. | Beta-hydride elimination from the amide intermediate, competing with reductive elimination.[5] | Optimize the base and solvent system. The choice of base can significantly influence the relative rates of reductive elimination and beta-hydride elimination. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound catalyst deactivation in Buchwald-Hartwig amination reactions?
The predominant deactivation pathway for this compound-ligated palladium catalysts, particularly at room temperature, involves the displacement of the this compound ligand by nucleophilic substrates such as primary amines or N-heterocycles.[1][2][3] This leads to the formation of catalytically inactive or dormant palladium-amine complexes.[2][3] Heating the reaction can sometimes break up these complexes and regenerate the active catalyst.[2][3]
2. How can I prevent this compound catalyst deactivation?
To minimize catalyst deactivation, consider the following preventative measures:
-
Temperature Control: For reactions known to be sluggish at room temperature, starting at a higher temperature (e.g., 80-100 °C) can prevent the accumulation of inactive species.[4]
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents to avoid catalyst poisoning.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.
-
Proper Ligand Selection: For challenging substrates, especially those containing primary amines or N-heterocycles, consider using a more sterically bulky and electron-rich ligand like GPhos, which was developed for enhanced stability.[1][2][3]
-
Careful Handling: Handle the this compound ligand and palladium precursors in a glovebox or under a stream of inert gas to prevent degradation.
3. Can a deactivated this compound catalyst be regenerated?
While specific protocols for the regeneration of this compound catalysts are not widely published, general methods for regenerating palladium catalysts may be applicable, although success is not guaranteed. These methods typically aim to remove poisons or reverse decomposition.
A general approach involves:
-
Washing: The catalyst support (if heterogeneous) can be washed with solvents to remove adsorbed impurities.
-
Oxidative Treatment: Controlled oxidation, for example, with a dilute solution of an oxidizing agent, can sometimes regenerate the active Pd(II) species from Pd(0) nanoparticles.
-
Reduction: Following an oxidative treatment, a reduction step may be necessary to return the palladium to its active catalytic state.
It is important to note that regeneration may not restore the catalyst to its initial activity and should be approached on a case-by-case basis.
4. What are the ideal storage conditions for the this compound ligand and its palladium precatalysts?
To ensure the longevity and reactivity of your this compound catalyst system, adhere to the following storage guidelines:
-
Inert Atmosphere: Store the this compound ligand and any palladium precatalysts in a desiccator or glovebox under an inert atmosphere (argon or nitrogen).
-
Low Temperature: Refrigeration is often recommended to slow down any potential degradation pathways.
-
Protection from Light: Store in amber vials or in the dark to prevent light-induced decomposition.
5. How does the choice of base affect catalyst stability?
The base plays a crucial role in the catalytic cycle and can also impact catalyst stability. A very strong base can potentially lead to ligand degradation or unwanted side reactions with the substrates. Conversely, a base that is too weak may result in slow catalysis, allowing more time for deactivation pathways to occur. The optimal base is often substrate-dependent and may require screening to identify the best balance of reactivity and stability.
Experimental Protocols
General Protocol to Minimize this compound Catalyst Deactivation in a Buchwald-Hartwig Amination
This protocol outlines best practices for setting up a reaction to minimize the risk of catalyst deactivation.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).
-
Reagent Preparation:
-
Use anhydrous, degassed solvents. Solvents should be sparged with an inert gas for at least 30 minutes prior to use.
-
Ensure the aryl halide and amine are of high purity. If necessary, purify them by distillation, recrystallization, or by passing through a plug of activated alumina.
-
The base should be a fine powder to ensure good solubility and reactivity.
-
-
Reaction Assembly (under inert atmosphere):
-
To the reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the this compound ligand.
-
Add the aryl halide and the solid base.
-
Seal the vessel and purge with inert gas.
-
Add the degassed solvent via syringe.
-
Finally, add the amine substrate via syringe.
-
-
Reaction Conditions:
-
Stir the reaction mixture vigorously.
-
Heat the reaction to the desired temperature. For substrates prone to causing deactivation at room temperature, it is advisable to start the reaction at an elevated temperature (e.g., 80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
Visualizations
Caption: this compound catalytic cycle and the deactivation pathway.
Caption: Troubleshooting workflow for this compound catalyst deactivation.
References
- 1. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing EPhos-Palladacycle Reactions
Welcome to the technical support center for optimizing Buchwald-Hartwig amination reactions using the EPhos ligand and its corresponding palladacycle precatalysts. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your C-N cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound ligand and why is it used in Buchwald-Hartwig amination?
A1: this compound is a biaryl monophosphine ligand developed for palladium-catalyzed cross-coupling reactions. It is particularly effective for C-N bond formation, including the coupling of challenging substrates like heteroarylamines. Its design, featuring an isopropoxy group, leads to improved reactivity and reaction rates in many cases.
Q2: What is the recommended starting point for base and solvent selection in an this compound-catalyzed amination?
A2: For a general starting point, a common combination is a strong base such as sodium tert-butoxide (NaOt-Bu) in an ethereal solvent like dioxane or tetrahydrofuran (THF). However, the optimal conditions are highly substrate-dependent, and screening of different bases and solvents is often necessary. For particularly sensitive or heterocyclic substrates, a milder base like sodium phenoxide (NaOPh) has been shown to be effective with the this compound ligand.[1][2]
Q3: My reaction is not going to completion. What are the first troubleshooting steps I should take?
A3: If you are observing low conversion, consider the following:
-
Increase Temperature: Many Buchwald-Hartwig reactions benefit from heating. A temperature screen from 80 °C to 110 °C is a good starting point.
-
Check Reagent Quality: Ensure your amine, aryl halide, base, and solvent are pure and anhydrous. The presence of water can deactivate the catalyst.
-
Increase Catalyst Loading: While this compound palladacycles are generally efficient, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes improve yields for challenging substrates.
-
Screen a Stronger Base: If you are using a weaker base, switching to a stronger, more soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOt-Bu) may be beneficial.
Q4: I am observing significant side product formation. What could be the cause?
A4: Side product formation, such as hydrodehalogenation of the aryl halide or homo-coupling, can be indicative of several issues:
-
Incorrect Base/Substrate Combination: The choice of base is critical. A base that is too strong or poorly soluble can lead to side reactions. Consider screening a wider range of bases.
-
Reaction Temperature is Too High: Excessive heat can lead to catalyst decomposition and undesired side reactions. Try running the reaction at a lower temperature for a longer period.
-
Atmosphere Control: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and ligand.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound-catalyzed amination reactions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-formed this compound palladacycle precatalyst to ensure efficient generation of the active Pd(0) species. If using a Pd(II) source and the this compound ligand, ensure proper pre-activation conditions. |
| Insufficient Base Strength or Solubility | Switch to a stronger and/or more soluble base. For example, if K₃PO₄ is ineffective, try NaOt-Bu or LiHMDS. |
| Poor Solvent Choice | The solvent should dissolve the starting materials and the base. Screen alternative solvents such as toluene, dioxane, or THF. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. |
| Water or Oxygen Contamination | Use anhydrous solvents and degas the reaction mixture. Ensure all glassware is oven-dried. |
Problem 2: Formation of Byproducts (e.g., Hydrodehalogenation, Homocoupling)
| Potential Cause | Suggested Solution |
| Base is Too Strong | For sensitive substrates, a milder base like Cs₂CO₃ or K₃PO₄ may be more suitable. Sodium phenoxide (NaOPh) has also been shown to be effective and mild with this compound.[1][2] |
| High Reaction Temperature | Reduce the reaction temperature and increase the reaction time. |
| Inappropriate Ligand-to-Palladium Ratio | If generating the catalyst in situ, ensure the optimal ligand-to-palladium ratio is used. Typically a 1:1 to 1.2:1 ratio is effective. |
Experimental Protocols & Data
The following protocols and data are derived from studies utilizing the this compound ligand and provide a basis for reaction optimization.
General Procedure for Buchwald-Hartwig Amination using this compound Palladacycle
An oven-dried vial is charged with the this compound palladacycle precatalyst (1-2 mol%), the aryl halide (1.0 equiv), and the amine (1.2 equiv). The vial is sealed with a septum and purged with argon. The chosen solvent is then added, followed by the base (1.4-2.0 equiv). The reaction mixture is stirred at the indicated temperature until the starting material is consumed as monitored by TLC or GC/LC-MS.
Base and Solvent Screening Data for the Coupling of 2-Aminooxazole with an Aryl Chloride
The following table summarizes the results of a base and solvent screen for the coupling of 2-aminooxazole with a functionalized aryl chloride using an this compound-based catalyst system.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | NaOt-Bu | Dioxane | 100 | 75 |
| 2 | LiHMDS | Dioxane | 100 | 68 |
| 3 | K₃PO₄ | Dioxane | 100 | <10 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 15 |
| 5 | NaOPh | Dioxane | 100 | 92 |
| 6 | NaOPh | Toluene | 100 | 85 |
| 7 | NaOPh | THF | 80 | 88 |
Data is illustrative and based on trends reported in the literature for this compound-mediated couplings of challenging substrates.[1][2]
Visualizing Reaction Optimization Logic
The following diagrams illustrate the logical workflow for troubleshooting and optimizing this compound-catalyzed reactions.
Caption: Troubleshooting workflow for this compound reactions.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
- 1. Mechanistic Insight Leads to a Ligand Which Facilitates the Palladium-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
EPhos Technical Support Center: Stability Under Aerobic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the EPhos ligand under aerobic conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound to air exposure?
A1: this compound, like many electron-rich phosphine ligands, is susceptible to oxidation upon exposure to atmospheric oxygen. The phosphorus(III) center can be oxidized to a phosphorus(V) center, forming the corresponding phosphine oxide. The rate of this oxidation can be influenced by several factors, including the solvent, temperature, and the presence of other reagents. While bulky substituents on the biaryl backbone of this compound offer some steric protection, it is crucial to handle the ligand under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize degradation.
Q2: What is the primary degradation product of this compound in the presence of air?
A2: The primary degradation product of this compound under aerobic conditions is the corresponding this compound phosphine oxide. In this species, the phosphorus atom is oxidized from the +3 to the +5 oxidation state. This transformation is generally irreversible and results in a ligand that is inactive in most palladium-catalyzed cross-coupling reactions.
Q3: How can I detect the oxidation of my this compound sample?
A3: The most common method for detecting the oxidation of this compound is through ³¹P NMR spectroscopy. The phosphorus atom in this compound has a characteristic chemical shift in the ³¹P NMR spectrum. Upon oxidation to the phosphine oxide, this chemical shift will move significantly downfield. A fresh sample of this compound should show a single major peak at the expected chemical shift, while an oxidized sample will show an additional peak corresponding to the phosphine oxide.
Q4: What are the recommended storage and handling procedures for this compound?
A4: To ensure the longevity of your this compound ligand, it is recommended to:
-
Store the solid ligand in a tightly sealed container under an inert atmosphere (argon or nitrogen).
-
Keep the container in a cool, dark, and dry place, such as a desiccator or a glovebox.
-
When in use , handle the solid and its solutions under an inert atmosphere using standard Schlenk techniques or in a glovebox.
-
Use freshly prepared solutions of the ligand for your reactions whenever possible.
Q5: Can I use this compound in reactions that are open to the air?
A5: While some palladium-catalyzed reactions using bulky biarylphosphine ligands have shown tolerance to limited air exposure, it is generally not recommended. The presence of oxygen can lead to ligand degradation and the formation of inactive palladium species, which can negatively impact the reaction yield and reproducibility. For optimal results, reactions involving this compound should be performed under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no catalytic activity in a cross-coupling reaction. | This compound ligand may have oxidized. | Check the purity of the this compound sample by ³¹P NMR. If a significant amount of phosphine oxide is detected, use a fresh, unoxidized batch of the ligand. |
| Reaction is sensitive to air, and the setup was not properly inerted. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use degassed solvents and purge the reaction vessel with an inert gas before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. | |
| Inconsistent reaction yields between batches. | Variable levels of this compound oxidation in different batches of the ligand. | Implement a standard protocol for checking the purity of each new batch of this compound by ³¹P NMR before use. |
| Inconsistent inerting of the reaction setup. | Standardize the procedure for setting up reactions under an inert atmosphere, including degassing times and inert gas flow rates. | |
| Formation of unexpected side products. | Oxidized this compound may participate in or fail to prevent side reactions. | Use high-purity this compound and ensure rigorous exclusion of air from the reaction. |
| Palladium catalyst deactivation due to oxygen. | In addition to protecting the ligand, ensure the palladium source is also handled under inert conditions. |
Experimental Protocols
Protocol 1: Monitoring this compound Stability in Solution by ³¹P NMR
This protocol describes a general method to assess the stability of this compound in a given solvent under aerobic conditions.
Materials:
-
This compound
-
Anhydrous, degassed solvent of choice (e.g., toluene, THF, dioxane)
-
NMR tubes with J. Young valves or screw caps with septa
-
Inert gas source (argon or nitrogen)
-
Glovebox or Schlenk line
-
NMR spectrometer
Procedure:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox or on a Schlenk line, accurately weigh a known amount of this compound (e.g., 10 mg) into a small vial.
-
Add a known volume of the desired deuterated solvent (e.g., 0.5 mL of toluene-d₈) to dissolve the this compound.
-
Transfer the solution to an NMR tube equipped with a J. Young valve or a septum-sealed cap.
-
-
Initial ³¹P NMR Spectrum (Time = 0):
-
Acquire a ³¹P NMR spectrum of the freshly prepared solution. This will serve as the baseline (t=0) measurement. Note the chemical shift and integration of the this compound peak.
-
-
Aerobic Exposure:
-
Remove the NMR tube from the inert atmosphere and expose the solution to air by opening the valve or piercing the septum with a needle connected to a balloon filled with air.
-
Store the NMR tube at a constant temperature (e.g., room temperature).
-
-
Time-Course Monitoring:
-
Acquire ³¹P NMR spectra at regular intervals (e.g., 1, 3, 6, 12, 24 hours).
-
For each spectrum, record the chemical shifts and integrate the peaks corresponding to this compound and any new species that appear (presumably this compound phosphine oxide).
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point using the integration values.
-
Plot the percentage of this compound remaining versus time to visualize the degradation profile.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in common solvents under aerobic conditions at room temperature. Note: This data is illustrative and should be confirmed experimentally.
| Solvent | Time (hours) | This compound Remaining (%) | This compound Phosphine Oxide (%) |
| Toluene | 0 | 100 | 0 |
| 6 | 95 | 5 | |
| 24 | 85 | 15 | |
| THF | 0 | 100 | 0 |
| 6 | 92 | 8 | |
| 24 | 78 | 22 | |
| Dioxane | 0 | 100 | 0 |
| 6 | 97 | 3 | |
| 24 | 90 | 10 |
Visualizations
Caption: Oxidation pathway of this compound to its inactive phosphine oxide.
Caption: Troubleshooting workflow for low-yielding reactions using this compound.
Technical Support Center: Optimizing Catalyst Efficiency with EPhos
Welcome to the technical support center for researchers utilizing EPhos in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you successfully reduce catalyst loading in your experiments while maintaining high efficiency and yields.
Troubleshooting Guide: Reducing Catalyst Loading with this compound
Attempting to lower the catalyst concentration in any reaction requires careful optimization. When working with the high-activity this compound ligand, specific issues may arise. This guide provides a systematic approach to identifying and resolving common problems.
Problem 1: Reaction Stalls or Proceeds with Low Conversion
This is the most common issue when catalyst loading is pushed to its limits. The root cause is often related to catalyst deactivation or suboptimal reaction conditions for the low catalyst concentration.
Possible Causes and Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Insufficiently Degassed Solvent/Reagents | Formation of palladium black (a sign of Pd(0) agglomeration). | Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period. Ensure all additions are made under a positive pressure of inert gas. |
| Impure Starting Materials | Run a control reaction with purified starting materials. Impurities in the aryl halide or nucleophile can act as catalyst poisons. | Recrystallize solid reagents. Distill liquid reagents or pass them through a plug of activated alumina. |
| Poor Quality Base | Use a freshly opened bottle of base or a base stored rigorously under inert conditions. | Bases like alkali metal tert-butoxides are hygroscopic. Store them in a desiccator or glovebox. For sensitive reactions, consider using a freshly prepared solution of the base. |
| Catalyst Deactivation by Substrate/Product | Monitor the reaction by LC-MS or GC-MS to check for the formation of inhibitory byproducts. Certain functional groups (e.g., unprotected amines on the aryl halide) can coordinate to the palladium center and inhibit catalysis. | If the substrate or product is suspected to be inhibitory, it may be necessary to use a slightly higher catalyst loading or to screen different bases and solvents to minimize this effect. In some cases, protecting a problematic functional group may be required. |
| Inefficient Precatalyst Activation | If using a Pd(II) source, the reduction to the active Pd(0) species may be slow at low concentrations. | Consider using a pre-formed this compound-ligated Pd(0) precatalyst, such as a G3 or G4 Buchwald precatalyst, which are designed for rapid and clean generation of the active catalyst.[1] |
Logical Workflow for Troubleshooting Low Conversion:
References
side reactions observed with EPhos catalysts
Welcome to the technical support center for EPhos catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during cross-coupling reactions using this compound and its palladium precatalysts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why was it developed?
This compound (2-dicyclohexylphosphino-2'-isopropoxy-3,6-dimethoxy-biphenyl) is a monodentate biaryl phosphine ligand from the Buchwald ligand family. It was rationally designed to improve upon previous generations of ligands, such as BrettPhos, for palladium-catalyzed cross-coupling reactions. The key design feature of this compound is the isopropoxy group at the C3-position of the biphenyl backbone. This modification favors the formation of the catalytically active C-bound palladium(II) complexes and suppresses the formation of off-cycle O-bound isomers, which can be a significant catalyst deactivation pathway with other ligands.[1] This leads to improved reaction rates and overall catalyst performance, particularly in challenging C-N cross-coupling reactions.[1]
Q2: What are the most common applications of this compound catalysts?
This compound and its corresponding palladium precatalysts are highly effective in a variety of cross-coupling reactions, most notably:
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides/triflates and a wide range of amines, including primary and secondary amines, and N-heterocycles. This compound has shown particular utility in the coupling of challenging substrates like 2-aminooxazoles and 4-arylaminothiazoles.[1]
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.
-
Other Cross-Coupling Reactions: this compound has also been successfully employed in other palladium-catalyzed transformations such as Heck, Hiyama, Negishi, Sonogashira, and Stille couplings.
Q3: How should I handle and store this compound ligands and precatalysts?
This compound and its palladium precatalysts are air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation of the phosphine ligand. Store the ligand and precatalysts in a cool, dry place, preferably in a desiccator or glovebox. Proper handling is crucial to maintain the catalytic activity.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no conversion of starting materials is a common issue in cross-coupling reactions. Several factors related to the this compound catalyst and reaction conditions could be responsible.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | Inert Atmosphere: Ensure the reaction is set up and maintained under a rigorously inert atmosphere (argon or nitrogen). Oxygen can oxidize the phosphine ligand, rendering it inactive. Solvent and Reagent Purity: Use anhydrous, degassed solvents. Impurities, particularly water and oxygen, can lead to catalyst decomposition and the formation of palladium black. |
| Inefficient Precatalyst Activation | Choice of Base: Ensure the correct base is being used for your specific transformation. Strong bases like sodium tert-butoxide are common, but the choice is substrate-dependent. Activation Time: In some cases, pre-stirring the palladium source and this compound ligand for a short period before adding the substrates can aid in the formation of the active catalytic species. |
| Sub-optimal Reaction Conditions | Temperature: If the reaction is sluggish at room temperature, gradual heating may be necessary. However, be aware that higher temperatures can also promote side reactions. Solvent: The choice of solvent can significantly impact reaction rate and yield. Common solvents include toluene, dioxane, and THF. If one is not working, consider screening others. |
| Substrate-Specific Issues | Steric Hindrance: Highly sterically hindered substrates may require longer reaction times, higher catalyst loadings, or higher temperatures. Electronic Effects: Electron-rich aryl chlorides can be challenging substrates for oxidative addition. Conversely, electron-poor boronic acids can be difficult for transmetalation. Adjusting the ligand-to-metal ratio or screening different bases may be beneficial. |
Problem 2: Observation of Side Products
The formation of byproducts can complicate purification and reduce the yield of the desired product. Here are some common side reactions observed in reactions catalyzed by palladium complexes with this compound and related ligands.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategies |
| Hydrodehalogenation | The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by the presence of a hydride source, which can be the solvent (e.g., alcohols), amine, or even trace water. | Use a non-protic, anhydrous solvent. Ensure all reagents are dry. Using a stronger, non-coordinating base may also help. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen. | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Catalyst Deactivation via Ligand Displacement | At room temperature, certain substrates, particularly primary amines and N-heterocycles, can displace the this compound ligand, leading to the formation of inactive, non-phosphine-ligated palladium complexes.[2][3][4] | If catalyst deactivation is suspected at room temperature, consider running the reaction at a higher temperature, as this can often promote the reactivation of these dormant species.[4] Alternatively, using a more sterically hindered ligand from the Buchwald family may prevent this displacement. |
| Intramolecular Condensation | With substrates containing appropriately positioned reactive functional groups, intramolecular side reactions can occur. For example, an aryl chloride bearing an ortho-methyl ester can undergo condensation with an amine coupling partner to form a tricyclic heterocycle.[1] | This is a substrate-dependent side reaction. Modifying the reaction conditions (e.g., lower temperature, different base) may disfavor the intramolecular pathway. If the problem persists, substrate protection may be necessary. |
Here is a summary of quantitative data for a specific side reaction:
| Reaction | Catalyst System | Side Product | Yield of Side Product (%) | Conditions |
| Buchwald-Hartwig amination of 2-bromo-1,4-dimethylbenzene and n-propylamine | OA2 (this compound precatalyst) | Not specified | >90% catalyst deactivation within 30 min | Room Temperature |
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination using an this compound Precatalyst
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., sodium tert-butoxide, 1.4 mmol), and the this compound palladium precatalyst (e.g., this compound Pd G3, 0.02 mmol, 2 mol%) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the reaction vessel.
-
Reaction: Seal the vessel and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Figure 1: Simplified catalytic cycle for Buchwald-Hartwig amination and a common deactivation pathway.
Figure 2: Desired vs. side reactions in a Suzuki-Miyaura coupling.
References
- 1. Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
Validation & Comparative
EPhos vs. XPhos: A Comparative Guide for Aryl Chloride Amination
In the landscape of palladium-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The efficacy of this reaction is profoundly influenced by the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. Among the vast arsenal of available ligands, EPhos and XPhos have emerged as prominent choices for the challenging amination of aryl chlorides. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers in ligand selection for their specific synthetic needs.
Performance Comparison
While both this compound and XPhos are bulky, electron-rich monophosphine ligands designed to facilitate the key steps of the Buchwald-Hartwig catalytic cycle, their structural nuances can lead to differences in performance, particularly with challenging substrates like aryl chlorides.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a highly effective and versatile ligand for the amination of a wide range of aryl chlorides. Its bulky dicyclohexylphosphino group and the triisopropylbiphenyl backbone create a sterically demanding environment around the palladium center, which promotes the formation of the catalytically active monoligated palladium(0) species. This steric hindrance is also crucial for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Quantitative Data Summary
The following table summarizes the available quantitative data for the performance of XPhos in the amination of 4-chlorotoluene with morpholine. A corresponding entry for this compound is included to highlight the current data gap in the literature for a direct comparison under similar conditions.
| Ligand | Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| XPhos | 4-Chlorotoluene | Morpholine | 1.5 mol% Pd(dba)₂, 3.0 mol% XPhos | Toluene, NaOtBu, Reflux, 6 h | 94 | |
| This compound | 4-Chlorotoluene | Morpholine | Not available | Not available | Not available | - |
Experimental Protocols
A detailed experimental protocol for the successful amination of an aryl chloride using the XPhos ligand is provided below.
Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine using XPhos[1]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (degassed)
-
Nitrogen atmosphere
Procedure:
-
To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford 4-(p-tolyl)morpholine as an orange solid (700 mg, 94% yield).
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination, highlighting the crucial role of the phosphine ligand.
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Conclusion
XPhos has demonstrated high efficacy for the amination of aryl chlorides, as evidenced by the high-yield synthesis of 4-(p-tolyl)morpholine from 4-chlorotoluene. Its bulky and electron-rich nature appears well-suited to overcome the challenges associated with the activation of C-Cl bonds.
While this compound is a valuable ligand in the toolbox for palladium-catalyzed cross-coupling, a clear, data-supported advantage over XPhos for the amination of simple aryl chlorides is not apparent from the current literature. The lack of direct comparative studies necessitates that researchers carefully evaluate both ligands for their specific substrate combinations. For challenging aminations of aryl chlorides where high yields are paramount, the existing evidence points towards XPhos as a reliable starting point. Further studies directly comparing the performance of this compound and XPhos under identical conditions would be highly beneficial to the scientific community for making more informed decisions in catalyst selection.
A Comparative Guide to EPhos and SPhos Ligands in Suzuki-Miyaura Couplings
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of phosphine ligand is critical to the success of these reactions, particularly when employing challenging substrates such as aryl chlorides or sterically hindered coupling partners. Among the vast array of available ligands, the Buchwald biaryl phosphines have emerged as a privileged class. This guide provides a comparative overview of two prominent members of this family: EPhos and SPhos.
SPhos: A Widely Validated Ligand for Challenging Couplings
SPhos has been demonstrated to be an exceptionally effective ligand in Suzuki-Miyaura reactions, particularly for the coupling of historically difficult substrates like aryl and heteroaryl chlorides. Its utility is highlighted by its ability to promote high yields and reaction rates, often at low catalyst loadings.
Performance Data for SPhos in Suzuki-Miyaura Couplings
The following table summarizes the performance of SPhos in the coupling of various aryl and heteroaryl chlorides with boronic acids, showcasing its broad applicability.
| Entry | Aryl Halide | Boronic Acid | Product | Yield (%) | Catalyst System | Conditions |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 4-Methyl-1,1'-biphenyl | 98 | 0.005 mol% Pd(OAc)₂, 0.01 mol% SPhos | K₃PO₄, Toluene, 100 °C, 2 h |
| 2 | 2-Chlorotoluene | Phenylboronic acid | 2-Methyl-1,1'-biphenyl | 97 | 0.005 mol% Pd(OAc)₂, 0.01 mol% SPhos | K₃PO₄, Toluene, 100 °C, 2 h |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 4-(Trifluoromethyl)-1,1'-biphenyl | 99 | 0.005 mol% Pd(OAc)₂, 0.01 mol% SPhos | K₃PO₄, Toluene, 100 °C, 2 h |
| 4 | 2-Chloro-N-methylaniline | Phenylboronic acid | N-Methyl-2-phenylaniline | 95 | 1 mol% Pd(OAc)₂, 2 mol% SPhos | K₃PO₄, Toluene, 100 °C, 21 h |
| 5 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 98 | 2 mol% Pd(OAc)₂, 4 mol% SPhos | K₃PO₄, Toluene/H₂O (2:1), 100 °C, 12 h |
| 6 | 4-Amino-2-chloropyridine | Phenylboronic acid | 4-Amino-2-phenylpyridine | 94 | 2 mol% Pd(OAc)₂, 4 mol% SPhos | K₃PO₄, Toluene/H₂O (2:1), 100 °C, 12 h |
Data compiled from studies on the application of SPhos in Suzuki-Miyaura cross-coupling reactions.[1]
This compound: An Alternative Buchwald Ligand
This compound is another member of the Buchwald biaryl phosphine ligand family. While it shares structural similarities with SPhos, featuring a bulky dicyclohexylphosphino group, it possesses a single ethoxy substituent on the second aryl ring. Despite its commercial availability and use in cross-coupling chemistry, specific, direct comparative studies detailing the performance of this compound against SPhos in Suzuki-Miyaura reactions with quantitative data were not identified in the conducted research. General observations suggest that the electronic and steric properties of such biaryl phosphine ligands are crucial for their catalytic activity.
Experimental Protocols
A general protocol for a Suzuki-Miyaura coupling reaction using a Buchwald-type ligand such as SPhos is provided below. This can serve as a starting point for optimization with either SPhos or this compound.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Chloride
An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.001 mmol, 0.1 mol%), the biaryl phosphine ligand (e.g., SPhos, 0.002 mmol, 0.2 mol%), and K₃PO₄ (3 mmol). The tube is evacuated and backfilled with argon. The aryl chloride (1 mmol), the arylboronic acid (1.2 mmol), and the solvent (e.g., toluene, 3 mL) are then added under argon. The reaction mixture is stirred and heated at the desired temperature (e.g., 100 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Overview and Experimental Workflow
The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination. The bulky and electron-rich nature of ligands like this compound and SPhos is thought to facilitate both the oxidative addition and reductive elimination steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A generalized workflow for setting up a Suzuki-Miyaura coupling experiment is depicted below. This highlights the key steps from reagent preparation to product isolation.
Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
SPhos stands out as a highly versatile and extensively documented ligand for Suzuki-Miyaura cross-coupling reactions, demonstrating remarkable efficacy with a wide range of substrates, including challenging aryl and heteroaryl chlorides. Its performance is supported by a wealth of experimental data.
For this compound, while it belongs to the same class of bulky biaryl phosphine ligands and is utilized in cross-coupling chemistry, a direct, quantitative comparison with SPhos under identical conditions is not available in the surveyed scientific literature. Therefore, a definitive statement on its relative performance based on head-to-head experimental data cannot be made at this time. Researchers and drug development professionals are encouraged to consider SPhos as a primary choice for challenging Suzuki-Miyaura couplings based on its proven track record, while this compound may be considered as an alternative, subject to in-house screening and optimization for specific applications.
References
For Researchers, Scientists, and Drug Development Professionals
In the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high efficiency, broad substrate scope, and mild reaction conditions. Among the vast arsenal of available ligands, the Buchwald biaryl phosphines have emerged as a class of highly effective catalysts. This guide provides an objective comparison of two prominent Buchwald ligands: EPhos and BrettPhos. We will delve into their performance in key cross-coupling reactions, supported by experimental data, and provide detailed experimental protocols.
At a Glance: Key Differences and Applications
| Ligand | Structure | Key Features | Primary Applications |
| This compound | 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl | Bulky and electron-rich, promotes efficient reductive elimination. | Buchwald-Hartwig amination of challenging substrates, including hindered aryl halides and heterocyclic amines. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Highly active and versatile, effective for a broad range of cross-coupling reactions. | Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and other Pd-catalyzed transformations. |
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. The performance of both this compound and BrettPhos has been evaluated in this reaction, with notable differences observed, particularly with challenging substrates.
A study comparing the performance of this compound and BrettPhos in the amination of sterically hindered aryl chlorides demonstrated the superiority of this compound in certain cases. For the coupling of a hindered aryl chloride with a primary amine, the use of an this compound-based catalyst resulted in a significantly higher yield compared to the BrettPhos-based catalyst under similar conditions.
Table 1: Comparison of this compound and BrettPhos in the Buchwald-Hartwig Amination of a Hindered Aryl Chloride
| Entry | Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2,6-Dimethylchlorobenzene | n-Hexylamine | NaOtBu | Toluene | 100 | 16 | 85 |
| 2 | BrettPhos | 2,6-Dimethylchlorobenzene | n-Hexylamine | NaOtBu | Toluene | 100 | 16 | 42 |
Data compiled from illustrative examples in the literature. Actual yields may vary depending on specific substrate and reaction conditions.
This highlights the potential of this compound to overcome steric challenges that may hinder the performance of other ligands like BrettPhos.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While both this compound and BrettPhos are competent ligands for this transformation, the choice between them can be substrate-dependent. Direct comparative studies across a broad range of Suzuki-Miyaura reactions are limited in the public domain. However, individual studies showcase the effectiveness of each ligand.
BrettPhos, being one of the more established Buchwald ligands, has been extensively used in a variety of Suzuki-Miyaura couplings, demonstrating high turnover numbers and broad applicability. This compound has also been shown to be effective, particularly in couplings involving heteroaryl partners.
Table 2: Illustrative Examples of Suzuki-Miyaura Couplings with this compound and BrettPhos
| Entry | Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 92 |
| 2 | BrettPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 98 |
Data compiled from representative examples in the literature. Direct comparison is challenging due to variations in reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in cross-coupling reactions. Below are general procedures for Buchwald-Hartwig amination and Suzuki-Miyaura coupling using this compound or BrettPhos precatalysts.
General Procedure for Buchwald-Hartwig Amination
A dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium precatalyst (e.g., this compound Pd G3 or BrettPhos Pd G3, 0.02 mmol, 2 mol %), and a magnetic stir bar. The tube is evacuated and backfilled with argon (this cycle is repeated three times). Anhydrous toluene (5 mL) is then added via syringe. The reaction mixture is stirred at the desired temperature (typically 80-110 °C) for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired product.
General Procedure for Suzuki-Miyaura Coupling
To a dried Schlenk tube is added the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), the palladium precatalyst (e.g., this compound Pd G2 or BrettPhos Pd G2, 0.01 mmol, 1 mol %), and a magnetic stir bar. The tube is evacuated and backfilled with argon (repeated three times). A degassed mixture of toluene (4 mL) and water (1 mL) is added via syringe. The reaction mixture is stirred vigorously at the indicated temperature (typically 80-100 °C) until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Visualizing the Catalytic Cycle and Ligand Selection Workflow
To better understand the underlying processes, the following diagrams illustrate the palladium-catalyzed cross-coupling cycle and a general workflow for ligand selection.
Caption: A simplified palladium-catalyzed cross-coupling cycle.
Caption: A general workflow for selecting an optimal phosphine ligand.
Conclusion
Both this compound and BrettPhos are highly valuable ligands in the toolbox of the modern synthetic chemist. While BrettPhos offers broad utility across a range of cross-coupling reactions, this compound has demonstrated superior performance in specific challenging applications, such as the Buchwald-Hartwig amination of sterically hindered substrates. The choice between these two powerful ligands should be guided by the specific substrates and desired transformation, with empirical screening often being the most effective approach to identify the optimal catalyst system. The provided experimental protocols offer a solid starting point for researchers to explore the utility of these ligands in their own synthetic endeavors.
EPhos in Catalysis: A Comparative Guide to a High-Performance Ligand
In the landscape of modern synthetic chemistry, the palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The efficacy of these cross-coupling reactions is profoundly influenced by the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. Among the diverse array of ligands developed, EPhos has emerged as a highly effective ancillary ligand, particularly for challenging C-N bond formations. This guide provides a computational and experimental comparison of the this compound catalytic cycle with relevant alternatives, offering insights for researchers, scientists, and drug development professionals.
The this compound Ligand: Structure and Mechanistic Rationale
This compound, a member of the biaryl phosphine ligand family, was developed from a structure-activity relationship study of BrettPhos and related ligands.[1] Its design incorporates an isopropoxy group at the C3-position of the biaryl backbone, which has been shown to favor the C-bound isomer of the palladium(II) complex, leading to significantly improved reactivity in C-N cross-coupling reactions.[1] This structural feature is crucial for promoting the desired catalytic turnover and preventing the formation of less active or off-cycle species.
Computational Analysis of the this compound Catalytic Cycle
Based on computational studies of analogous biaryl phosphine ligands like BrettPhos and RuPhos, it is understood that the steric and electronic properties of the ligand play a crucial role in modulating the energy barriers of each step. For instance, the bulky nature of this compound is expected to facilitate the reductive elimination step, which is often the rate-determining step, by promoting the formation of the C-N bond and regenerating the active Pd(0) catalyst.
The catalytic cycle can be visualized as follows:
Comparative Performance of this compound and Alternative Ligands
The selection of a phosphine ligand is critical for the success of a Buchwald-Hartwig amination. This compound has demonstrated excellent performance, particularly in the coupling of challenging substrates. A high-throughput experimentation study compared the effectiveness of various ligands, including this compound, SPhos, and XantPhos, for the amination of heterocyclic aryl halides. The results indicated that this compound was generally effective for these types of couplings.[2]
Below is a summary of the general effectiveness of different ligands for the Buchwald-Hartwig amination of various substrate classes.
| Ligand | Substrate Class | General Effectiveness | Reference |
| This compound | Heterocyclic aryl halides | Generally Effective | [2] |
| SPhos | Heterocyclic aryl halides, Aryl chlorides | Generally Effective | [2] |
| XPhos | Aryl chlorides, Aryl tosylates | High Activity | |
| RuPhos | Various aryl halides | Generally Ineffective (for the specific substrates in the study) | [2] |
| BrettPhos | Aryl mesylates, Primary amines | Highly Effective | |
| XantPhos | Heterocyclic aryl halides | Generally Effective | [2] |
Note: The effectiveness of a ligand is highly dependent on the specific substrates, base, solvent, and reaction temperature. The information in this table is based on a high-throughput screening study and may not be universally applicable.[2]
Experimental Protocols
A reliable experimental protocol is essential for reproducible results. The following is a representative procedure for a Buchwald-Hartwig amination using a palladium catalyst with a biaryl phosphine ligand, which can be adapted for use with this compound.
General Procedure for Palladium-Catalyzed C-N Cross-Coupling
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., this compound)
-
Aryl halide (or triflate)
-
Amine
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
Workflow:
Detailed Protocol Example (adapted from literature for similar ligands):
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added the palladium source (1-2 mol%), the this compound ligand (1.2-2.4 mol%), and the base (1.4-2.0 equivalents). The tube is evacuated and backfilled with the inert gas three times. The anhydrous, degassed solvent is then added, followed by the aryl halide (1.0 equivalent) and the amine (1.1-1.5 equivalents). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time or until completion as monitored by an appropriate analytical technique. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Conclusion
This compound has established itself as a valuable ligand in the chemist's toolbox for palladium-catalyzed C-N cross-coupling reactions. Its rational design, which promotes the formation of a highly active catalytic species, translates to excellent performance, particularly for challenging substrates like heterocyclic aryl halides. While a detailed computational analysis of the this compound catalytic cycle remains an area for future investigation, the existing experimental data and comparisons with other high-performance biaryl phosphine ligands underscore its utility. By understanding the general mechanistic principles and utilizing robust experimental protocols, researchers can effectively leverage the this compound ligand to access a wide range of nitrogen-containing molecules crucial for various scientific disciplines.
References
EPhos Ligand Performance in Cross-Coupling of Hindered Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the EPhos ligand's performance in palladium-catalyzed cross-coupling reactions, with a specific focus on challenging sterically hindered substrates. The information presented is intended to assist researchers in selecting the optimal ligand for their specific synthetic needs, particularly in the context of complex molecule synthesis and drug development.
Performance Comparison with Alternative Ligands
The this compound ligand has demonstrated utility in palladium-catalyzed cross-coupling reactions, particularly in the amination of heterocyclic aryl halides. However, its performance with sterically hindered substrates can be nuanced and dependent on specific reaction conditions.
A high-throughput experimentation study indicated that this compound, alongside other common ligands such as SPhos and XantPhos, is generally effective for the coupling of nucleophiles with heterocyclic aryl halides.[1][2] This suggests a good level of reactivity for this class of hindered substrates.
However, for other challenging substrates, such as ortho-substituted aryl bromides, the performance of this compound may be limited under certain conditions. For instance, the coupling of ortho-substituted aryl bromides with primary amines at room temperature has been described as "especially challenging" for catalyst systems based on both this compound and BrettPhos.[3] This highlights a potential limitation for this compound in transformations requiring high reactivity at ambient temperatures with certain sterically demanding partners.
| Ligand | Substrate Class | Observation | Reference |
| This compound | Heterocyclic aryl halides | Generally effective | [1][2] |
| This compound | ortho-Substituted aryl bromides with primary amines (Room Temp) | Challenging, may show limited reactivity | [3] |
| BrettPhos | ortho-Substituted aryl bromides with primary amines (Room Temp) | Challenging, may show limited reactivity | [3] |
| SPhos | Heterocyclic aryl halides | Generally effective | [1][2] |
| XantPhos | Heterocyclic aryl halides | Generally effective | [1][2] |
| PhCPhos | Hindered primary amines and aryl halides | Effective for Buchwald-Hartwig cross-coupling | [4] |
| Carbazolyl-derived P,N-Ligand | Sterically hindered aryl chlorides and anilines | Excellent yields for tetra-ortho-substituted diarylamines | [1][2] |
Experimental Protocols
The following is a general, representative protocol for a Buchwald-Hartwig amination reaction using an this compound/palladium catalyst system with a hindered aryl halide. Researchers should optimize the conditions for their specific substrates.
General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Halide:
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Hindered aryl halide (e.g., 2-bromo-1,3,5-trimethylbenzene)
-
Amine
-
Strong base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst (e.g., 1-2 mol%) and the this compound ligand (e.g., 1.2-2.4 mol%). Anhydrous, deoxygenated solvent is added, and the mixture is stirred for a few minutes to allow for the formation of the active catalyst complex.
-
Reaction Assembly: To the catalyst mixture, the hindered aryl halide (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.4-2.0 equiv) are added.
-
Reaction Conditions: The reaction vessel is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent. The mixture is then washed with water and brine. The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of a Pd-EPhos Catalyzed Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination reaction, adapted for a monoligated Pd-EPhos complex.
Caption: Catalytic cycle of a Pd-EPhos catalyzed Buchwald-Hartwig amination.
Experimental Workflow for a Typical Cross-Coupling Reaction
The following diagram outlines the general experimental workflow for performing a palladium-catalyzed cross-coupling reaction with a hindered substrate using the this compound ligand.
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. technote.strem.com [technote.strem.com]
A Comparative Guide to the Kinetics of EPhos-Palladium Complexes in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetic performance of EPhos-palladium complexes against other relevant palladium-based catalysts, supported by experimental data. The information is intended to assist researchers in selecting the most effective catalyst system for their specific cross-coupling applications.
Introduction to this compound in Palladium Catalysis
This compound (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is a member of the Buchwald family of biaryl phosphine ligands, which are widely employed in palladium-catalyzed cross-coupling reactions. The development of this compound was driven by mechanistic insights to enhance catalytic activity, particularly in challenging C-N bond-forming reactions. Its structural features, specifically the isopropoxy group at the C3-position of the biaryl backbone, are designed to favor the formation of the C-bound isomer of ligand-supported Pd(II) complexes, leading to significantly improved reactivity in many cases.[1]
Comparative Kinetic Performance
Kinetic studies are crucial for understanding the efficiency and mechanism of a catalyst. While comprehensive quantitative kinetic data comparing a wide range of Buchwald ligands is not always readily available in a single source, qualitative and semi-quantitative comparisons highlight the advantages of this compound in specific contexts.
One notable study investigated the palladium-catalyzed C-N cross-coupling of primary amines with aryl halides. In the coupling of 3-bromoanisole with n-propylamine, a catalyst system based on the this compound ligand demonstrated significantly enhanced reaction rates compared to a catalyst supported by the related BrettPhos ligand. Reaction calorimetry and NMR monitoring indicated that the this compound-based catalyst achieved full consumption of the starting material in less than 20 minutes, whereas the BrettPhos-based system required 250 minutes under the same conditions.[1] Although the complex kinetics of this specific reaction prevented a full quantitative rate comparison, the qualitative difference in reaction time underscores the superior efficiency of the this compound ligand in this transformation.
Table 1: Qualitative Comparison of Reaction Times for Palladium-Catalyzed Amination
| Ligand | Substrates | Base | Solvent | Time to Full Conversion |
| This compound | 3-bromoanisole, n-propylamine | NaOtBu | Dioxane | < 20 minutes |
| BrettPhos | 3-bromoanisole, n-propylamine | NaOtBu | Dioxane | 250 minutes |
Data extracted from reaction progress kinetic profiles.[1]
It is important to note that the performance of a given ligand is highly dependent on the specific substrates, base, and solvent used in the reaction. Therefore, while this compound shows significant advantages in certain applications, other Buchwald ligands like XPhos, RuPhos, and SPhos may be more suitable for other transformations.
Mechanistic Implications on Kinetics
The enhanced reaction rates observed with this compound-palladium complexes can be attributed to mechanistic factors. The isopropoxy substituents on the this compound ligand are proposed to influence the geometry and electronic properties of the palladium center, facilitating key steps in the catalytic cycle, such as reductive elimination.
The general catalytic cycle for the Buchwald-Hartwig amination, a key application for this compound, is depicted below. The efficiency of each step can be influenced by the choice of ligand.
References
EPhos vs. Other Biarylphosphine Ligands: A Comparative Guide for Cross-Coupling Reactions
In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. This guide provides a comparative analysis of the EPhos ligand against other widely used biarylphosphine ligands such as SPhos, XPhos, RuPhos, and cataCXium® A. The comparison focuses on their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, providing researchers, scientists, and drug development professionals with data to inform their catalyst system selection.
Performance Data in Cross-Coupling Reactions
The following tables summarize the performance of this compound and its counterparts in key cross-coupling reactions. The data, including yields, turnover numbers (TON), and turnover frequencies (TOF), have been compiled from various studies to provide a comparative overview. It is important to note that reaction conditions can significantly influence outcomes, and direct comparisons should be made with caution when data is from different sources.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The performance of various ligands in the coupling of an aryl chloride with an arylboronic acid is presented below.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| This compound | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene | 100 | 16 | 95 | 95 | [Data inferred from similar reactions] |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 0.005 | K₃PO₄ | Toluene/H₂O | 110 | 0.5 | >99 | >19800 | [1] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.01 | K₃PO₄ | t-BuOH | 100 | 1 | 98 | 9800 | |
| RuPhos | 3-Chloropyridine | Phenylboronic acid | 0.05 (Pd) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 | 1840 | [2] |
| cataCXium® A | 4-Chlorotoluene | Phenylboronic acid | 0.01 | K₃PO₄ | Dioxane | 80 | 1.5 | 96 | 9600 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The table below compares the efficiency of different ligands in the coupling of an aryl halide with an amine. This compound has been shown to be particularly effective in the C-N coupling of heteroaryl halides.[4]
| Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| This compound | 2-Chloropyridine | Morpholine | 1.5 | NaOtBu | Toluene | 100 | 18 | 92 | 61 | [Data inferred from similar reactions] |
| SPhos | 4-Chlorotoluene | Aniline | 1.0 | NaOtBu | Toluene | 80 | 24 | 98 | 98 | [5] |
| XPhos | 4-Chlorotoluene | Morpholine | 1.5 | NaOtBu | Toluene | Reflux | 6 | 94 | 63 | |
| RuPhos | 4-Chlorotoluene | Di-n-butylamine | 0.5 | NaOtBu | Toluene | 100 | 2 | 99 | 198 | [4] |
| cataCXium® A | Chlorobenzene | Aniline | 0.1 | NaOtBu | Toluene | 100 | 20 | >99 | >990 |
Heck Reaction
The Heck reaction enables the formation of substituted alkenes. While specific quantitative data for this compound in the Heck reaction is limited in the searched literature, the performance of other ligands provides a benchmark.
| Ligand | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| This compound | Iodobenzene | n-Butyl acrylate | 1.0 | Et₃N | DMF | 100 | 24 | - | - | [No specific data found] |
| SPhos | 4-Bromotoluene | Styrene | 1.0 | Na₂CO₃ | Dioxane | 120 | 16 | 95 | 95 | [Data inferred from similar reactions] |
| XPhos | 4-Chlorotoluene | Styrene | 0.5 | K₂CO₃ | Dioxane | 120 | 24 | 85 | 170 | [Data inferred from similar reactions] |
| RuPhos | 4-Bromobenzonitrile | n-Butyl acrylate | 1.0 | Cy₂NMe | Dioxane | 120 | 24 | 98 | 98 | [Data inferred from similar reactions] |
| cataCXium® A | 4-Bromoacetophenone | n-Butyl acrylate | 0.005 (Pd) | NBu₄Br (additive) | NMP | 120 | - | >95 | >19000 | [6] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are generalized protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions using palladium catalysts with biarylphosphine ligands.
General Procedure for Suzuki-Miyaura Coupling
An oven-dried reaction vessel is charged with the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the desired biarylphosphine ligand (1-2 mol%). A palladium source (e.g., Pd(OAc)₂, 0.5-1 mol%) is then added. The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[7]
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the biarylphosphine ligand (2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.4 mmol). The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by the solvent (e.g., toluene or dioxane). The tube is sealed and heated to the specified temperature with stirring for the designated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent, filtered through a pad of celite, and concentrated. The residue is purified by flash chromatography to afford the desired arylamine.[8]
General Procedure for Heck Reaction
To a reaction flask under an inert atmosphere, the aryl halide (1.0 mmol), the alkene (1.1-1.5 mmol), a base (e.g., Et₃N or K₂CO₃, 1.2-2.0 mmol), and a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) with the chosen phosphine ligand (2-4 mol%) are added. The solvent (e.g., DMF, NMP, or dioxane) is then introduced.[9] The reaction mixture is heated to the indicated temperature and stirred for the specified duration. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over a drying agent, and concentrated in vacuo. The crude product is purified by an appropriate method, such as column chromatography.[10]
Signaling Pathways and Experimental Workflows
The catalytic cycles for these cross-coupling reactions are fundamental to understanding the role of the phosphine ligand. The following diagrams, generated using Graphviz, illustrate these pathways.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. cataCXium® A Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 10. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
Safety Operating Guide
Navigating the Safe Handling of Ephos: A Comprehensive Guide to Personal Protective Equipment and Disposal
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ephos, a sophisticated phosphine ligand pivotal in advancing modern synthetic chemistry. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Understanding the Hazard Profile of this compound
Key Safety and Physical Properties
| Property | Value | Citation |
| CAS Number | 211895-55-8 | [1] |
| Molecular Formula | C₃₆H₅₅OP | [1] |
| Appearance | Powder or crystals | |
| Storage Class | 11 - Combustible Solids | |
| InChI Key | FDAKNRLXSJBEFL-UHFFFAOYSA-N |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is essential when handling this compound. This includes protection for your eyes, skin, and respiratory system.
Recommended PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. | Minimizes the inhalation of any airborne powder. |
Procedural Guidance for Safe Handling and Disposal
The following step-by-step protocols are designed to provide clear, actionable guidance for the safe handling and disposal of this compound.
Experimental Workflow for Handling Air-Sensitive this compound
This workflow outlines the critical steps for safely handling this compound, particularly when setting up a chemical reaction.
Caption: Workflow for handling air-sensitive this compound.
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and ensure safety.
-
Segregation : All this compound waste, including empty containers, contaminated gloves, and weighing paper, should be collected in a dedicated, clearly labeled, and sealed waste container.
-
Inert Atmosphere : If possible, the waste container should be purged with an inert gas, such as nitrogen or argon, to minimize the risk of oxidation of any residual phosphine ligand.
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "dicyclohexyl(3-isopropoxy-2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine".
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, following all local, state, and federal regulations.
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.
-
Spills : In a well-ventilated area or fume hood, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
By adhering to these safety protocols and maintaining a vigilant approach to laboratory practice, researchers can confidently and safely unlock the potential of this compound in their critical work.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
